molecular formula C8H8ClNO2 B1581280 1-Chloro-2,5-dimethyl-4-nitrobenzene CAS No. 34633-69-7

1-Chloro-2,5-dimethyl-4-nitrobenzene

Cat. No.: B1581280
CAS No.: 34633-69-7
M. Wt: 185.61 g/mol
InChI Key: JMEXAQBBMDHIGQ-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75002. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,5-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEXAQBBMDHIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291352
Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34633-69-7
Record name 1-Chloro-2,5-dimethyl-4-nitrobenzene
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Record name NSC 75002
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Record name 34633-69-7
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Record name 1-chloro-2,5-dimethyl-4-nitrobenzene
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Foundational & Exploratory

1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with chloro, nitro, and methyl groups, imparts a unique combination of reactivity and physical characteristics. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the key physical and chemical identifiers of this compound, detailed experimental protocols for property determination, and essential safety information for laboratory professionals.

Compound Identification and Chemical Structure

Accurate identification is the foundation of any chemical study. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and molecular structure.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Chloro-5-nitro-p-xylene, 2,5-Dimethyl-4-chloro-1-nitrobenzene, 4-chloro-2,5-dimethylnitrobenzene[1][2][3]

  • CAS Number: 34633-69-7[1][2][4]

  • Molecular Formula: C₈H₈ClNO₂[2][4][5]

  • Molecular Weight: 185.61 g/mol [1][6]

  • InChIKey: JMEXAQBBMDHIGQ-UHFFFAOYSA-N[1][2][4]

  • Canonical SMILES: CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-][1][4]

Physicochemical Properties Summary

The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage solutions. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Melting Point 78-79°C or 97°C[2][3][4][7]
Boiling Point 273.2°C at 760 mmHg; 135-136°C at 13 Torr[2][3][4]
Density 1.273 g/cm³[2][3][4][7]
Flash Point 119°C[2][3][4][7]
Refractive Index 1.562[2][3]
Topological Polar Surface Area 45.8 Ų[1][3][6]
XLogP3 (LogP) 3.1[1][2][3][6]

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.

In-Depth Discussion of Physical Properties

Appearance and State

At standard temperature and pressure, this compound exists as a solid. Its appearance is typically crystalline, often described as pale yellow needles.

Melting and Boiling Points

The melting point is a critical indicator of purity. For this compound, reported values range from 78-79°C to 97°C[2][3][4]. A sharp melting range within this scope generally signifies a high degree of purity. The significant difference in reported values highlights the importance of independent verification in a laboratory setting.

The boiling point is reported as 273.2°C at atmospheric pressure (760 mmHg)[4][7]. However, due to the potential for decomposition at high temperatures, vacuum distillation is often preferred for purification. Under reduced pressure (13 Torr), the boiling point is significantly lower, at 135-136°C[2][3]. This demonstrates the principle that reducing the pressure above a liquid lowers the temperature required for it to boil, a crucial technique for thermally sensitive compounds.

Solubility Profile
Spectroscopic Characterization (Predicted)

While specific spectra are not provided, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets due to their isolated positions on the ring. The two methyl groups are chemically distinct and should appear as two separate singlets in the typical upfield region for methyl protons (around 2.2-2.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. This includes the two methyl carbons, the four aromatic CH carbons, and the two aromatic carbons directly bonded to the chloro and nitro substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) stretches, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling

This compound is classified as an irritant[3][4][6][7]. It is known to cause serious eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[2].

  • Handling: Wash hands and exposed skin thoroughly after handling[2][9]. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood[9].

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[1][2]. If skin contact occurs, wash with plenty of soap and water[9]. If swallowed or inhaled, seek immediate medical attention[9][10].

Experimental Protocols

The following are standardized, step-by-step methodologies for determining the key physical properties of this compound in a research setting.

Melting Point Determination (Capillary Method)

This protocol provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to find an approximate melting point.

  • Measurement: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range of 1-2°C.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Calibrated Apparatus B->C D Rapid Heating (Approx. MP) C->D Trial Run E Slow Heating (1-2°C/min) near MP C->E Precise Run F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Solubility Assessment

This qualitative protocol determines the solubility of the compound in various solvents, which is essential for reaction setup, extraction, and crystallization.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Sample Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition: Add 1 mL of a selected solvent to the first test tube.

  • Observation: Agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note if the compound crystallizes upon cooling.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Diagram: Workflow for Solubility Assessment

SolubilityWorkflow cluster_setup Preparation cluster_test Testing Loop (For Each Solvent) A Select Solvents (Varied Polarity) B Aliquot ~20mg of Compound into Test Tubes A->B C Add 1 mL of Solvent B->C D Agitate and Observe at Room Temp C->D E Completely Dissolved? D->E F Record as 'Soluble' E->F Yes G Heat Gently E->G No H Dissolves on Heating? G->H I Record as 'Soluble on Heating' H->I Yes J Record as 'Insoluble' H->J No

References

1-Chloro-2,5-dimethyl-4-nitrobenzene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₈ClNO₂.[1][2][3] Identified by its CAS Number 34633-69-7, this molecule is also known by synonyms such as 2-Chloro-5-nitro-p-xylene.[1][4] As a member of the chlorinated nitroaromatic family, it serves as a valuable intermediate in the synthesis of more complex chemical entities, including dyes and pharmaceuticals.[5] Understanding its nuanced chemical structure and the nature of its covalent bonds is paramount for predicting its reactivity, metabolic fate, and potential applications in research and development. This guide provides a detailed examination of its molecular architecture, electronic properties, and the spectroscopic data that validate its structure.

Molecular Architecture and Stereochemistry

The foundational structure of this compound is a benzene ring, a planar hexagon of sp² hybridized carbon atoms. This ring is polysubstituted, meaning multiple hydrogen atoms have been replaced by different functional groups. The precise arrangement is critical to its identity: a chloro group at position 1, two methyl groups at positions 2 and 5, and a nitro group at position 4.

synthesis_workflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up & Purification Start 2-Chloro-1,4-dimethylbenzene Mix Combine Reactants at 0-5 °C Acid Concentrated H₂SO₄ (Catalyst) Acid->Mix Nitrating Concentrated HNO₃ (Nitrating Agent) Stir Stir and allow to warm to Room Temp Mix->Stir Quench Pour onto Ice Stir->Quench Filter Filter Crude Product Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Final This compound Recrystallize->Final

References

1-Chloro-2,5-dimethyl-4-nitrobenzene CAS number 34633-69-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No. 34633-69-7)

Introduction: A Versatile Aromatic Building Block

This compound is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its trifunctional nature—featuring a chloro group, a nitro group, and a substituted aromatic ring—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, safety protocols, and synthetic utility, providing the foundational knowledge necessary for its effective application in research and development, particularly within the pharmaceutical and specialty chemical industries. The strategic placement of its functional groups makes it a key starting material for derivatives where regiochemical control is paramount.

Molecular Identity and Structure

The unique arrangement of substituents on the benzene ring dictates the chemical reactivity and physical characteristics of the molecule. Understanding its fundamental identifiers is the first step in its application.

Chemical Structure

The molecular structure consists of a benzene ring substituted with one chlorine atom, two methyl groups, and one nitro group. The IUPAC name, this compound, precisely defines this arrangement.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, procurement, and literature searches.

IdentifierValueSource(s)
CAS Number 34633-69-7[1][2][3]
Molecular Formula C₈H₈ClNO₂[1][4]
Molecular Weight 185.61 g/mol [3][4]
IUPAC Name This compound[3]
Common Synonyms 2-Chloro-5-nitro-p-xylene, NSC 75002[1][2]
InChI Key JMEXAQBBMDHIGQ-UHFFFAOYSA-N[1][3]
SMILES CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-][1][3]

Physicochemical and Spectral Properties

The physical state, solubility, and spectral footprint of a compound are core parameters that inform its handling, reaction conditions, and analytical characterization.

Physicochemical Data

This table summarizes the key physical properties, which are essential for designing experimental setups, from solvent selection to reaction temperature control. Note the variations in reported melting and boiling points, which may be attributable to different measurement conditions or sample purities.

PropertyValueSource(s)
Melting Point 78-79°C[1][5]
97°C[2][6]
Boiling Point 273.2°C at 760 mmHg[1]
135-136°C at 13 Torr[5][6]
Density 1.273 g/cm³[1][2]
Flash Point 119°C[1][2]
XLogP3 (Lipophilicity) 3.1[2][3]
Polar Surface Area (PSA) 45.8 Ų[2][3]
Spectral Characterization

While raw spectral data is beyond the scope of this guide, the expected characteristics are outlined below. These are critical for confirming the identity and purity of the material post-synthesis or prior to use.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons and the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for each unique carbon atom in the molecule.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-Cl stretching vibrations.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's monoisotopic mass (185.024 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).[1][2]

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Representative Synthesis Workflow

The most direct route to this compound is the electrophilic nitration of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). The directing effects of the substituents guide the incoming nitro group to the C4 position.

Synthesis_Workflow start Start: 2-Chloro-1,4-dimethylbenzene reaction Step 1: Electrophilic Nitration (0-10 °C) start->reaction reagents Reagents: HNO₃ / H₂SO₄ reagents->reaction workup Step 2: Aqueous Work-up (Quench on ice, neutralize) reaction->workup purify Step 3: Purification (Recrystallization from Ethanol/Water) workup->purify product Final Product: This compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Core Reactivity

The molecule's functionality allows for several key transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens a pathway to dyes, pharmaceuticals, and further derivatization via diazotization.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the chlorine atom for SₙAr reactions. This allows for the displacement of chloride with various nucleophiles (e.g., alkoxides, amines, thiols), enabling the introduction of new functional groups.

  • Electrophilic Aromatic Substitution (EAS): The existing substituents are deactivating towards further EAS. However, under forcing conditions, reactions may occur, with the directing effects of the chloro and methyl groups influencing the position of any new substituent.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling to minimize risk to personnel and the environment.

GHS Hazard Classification

The compound is classified with specific hazards that necessitate appropriate precautions.

  • Hazard Statement: H319: Causes serious eye irritation.[2][3][6]

  • Signal Word: Warning.[2][6]

  • Pictogram: Exclamation Mark.[6]

  • Hazard Class: Irritant (Xi).[1][2]

Recommended Handling and PPE

A rigorous safety protocol is mandatory when working with this chemical.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[7][9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong bases and reducing agents.[7]

Experimental Protocol: Synthesis via Nitration

This section provides a representative, self-validating protocol for the synthesis of this compound. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize this compound from 2-chloro-1,4-dimethylbenzene.

Materials:

  • 2-chloro-1,4-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

    • Rationale: Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Pre-cooling is critical to control the highly exothermic reaction.

  • Formation of Nitronium Ion: Slowly add 15 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

    • Rationale: Slow, dropwise addition prevents a dangerous temperature spike, which could lead to runaway reactions and the formation of unwanted byproducts.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, slowly add 20 g of 2-chloro-1,4-dimethylbenzene dropwise from the funnel over 30-45 minutes. Ensure the temperature does not exceed 10°C.

    • Rationale: The methyl and chloro groups are ortho-, para-directing. The position para to the chlorine and ortho to a methyl group is the most sterically accessible and electronically favorable for nitration, leading to the desired product.

  • Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 2 hours.

    • Rationale: This allows the reaction to proceed to completion at a controlled temperature, maximizing the yield of the target isomer.

  • Work-up (Quenching): Slowly and carefully pour the reaction mixture over a large beaker containing ~500 g of crushed ice with constant stirring. A solid precipitate should form.

    • Rationale: Quenching on ice dilutes the strong acids, stops the reaction, and causes the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

  • Neutralization & Isolation: Filter the crude solid product using a Büchner funnel. Wash the solid cake with cold deionized water until the washings are neutral to pH paper. A wash with cold, dilute sodium bicarbonate solution can be used to remove residual acid, followed by a final water wash.

    • Rationale: This removes the highly corrosive and water-soluble acid catalyst and byproducts.

  • Purification: Recrystallize the crude, air-dried solid from a minimal amount of hot ethanol or an ethanol/water mixture. Cool slowly to allow for crystal formation, then filter and dry the purified product.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds. The desired product is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the mother liquor.

  • Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, TLC, and spectroscopy (NMR, IR).

References

An In-Depth Technical Guide to 1-Chloro-2,5-dimethyl-4-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, reactivity, and application, grounded in established chemical principles. We will explore the molecule's fundamental properties, a robust synthesis protocol, its potential as a versatile building block, and critical safety protocols, ensuring a well-rounded understanding for laboratory application.

Core Molecular & Physicochemical Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section details the molecular identity and key physical properties of this compound.

Molecular Identity

The compound is systematically identified by its chemical formula, molecular weight, and internationally recognized registry numbers.

  • Chemical Formula: C₈H₈ClNO₂[1][2][3][4][5]

  • Molecular Weight: 185.61 g/mol [1][3][6][7]

  • IUPAC Name: this compound[4]

  • CAS Number: 34633-69-7[1][3][4][6][8]

  • Common Synonyms: 2-Chloro-5-nitro-p-xylene[8][9][10]

The molecular weight is derived from the sum of the atomic masses of its constituent atoms: (8 x Carbon) + (8 x Hydrogen) + (1 x Chlorine) + (1 x Nitrogen) + (2 x Oxygen).

Structural Elucidation

The arrangement of atoms and functional groups on the benzene ring dictates the molecule's reactivity. The chloro and nitro groups, being electron-withdrawing, and the methyl groups, being electron-donating, create a specific electronic environment that influences its role in synthetic chemistry.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound's physical properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below is aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical State SolidN/A
Melting Point 78-79 °C / 97 °C[8][9][10]
Boiling Point 273.2 °C at 760 mmHg[8]
135-136 °C at 13 Torr[9][10]
Density 1.273 g/cm³[8][9][10]
Flash Point 119 °C[8][9][10]
SMILES CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-][1][4][8]

Note on Melting Point Discrepancy: The variation in reported melting points (78-79 °C vs. 97 °C) is likely attributable to differences in the purity of the measured samples. For critical applications, it is advisable to determine the melting point of the specific batch being used as an indicator of its purity.

Synthesis & Purification

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). This pathway is efficient and utilizes standard laboratory reagents.

Mechanistic Rationale

The core of the synthesis is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The starting material, 2-chloro-p-xylene, has three substituents on the benzene ring: two methyl groups and one chlorine atom. These groups direct the position of the incoming nitro group. The methyl groups are activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. The position of nitration is sterically and electronically influenced, leading to the nitro group adding at the C4 position, which is para to the C1-chloro group and ortho to the C5-methyl group. Maintaining a low temperature during the reaction is critical to prevent polysubstitution and unwanted side reactions.

Detailed Experimental Protocol: Nitration of 2-Chloro-p-xylene

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 150 mL of concentrated sulfuric acid (98%).

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with continuous stirring. This step is crucial as the subsequent addition of nitric acid is highly exothermic.

  • Nitrating Mixture Preparation: Slowly add 50 mL of concentrated nitric acid (70%) to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The resulting mixture is known as "mixed acid."

  • Substrate Addition: Once the mixed acid is prepared and cooled, slowly add 1.0 mole equivalent of 2-chloro-1,4-dimethylbenzene dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) in a separate beaker with vigorous stirring. This will cause the crude product to precipitate as a solid. The quenching process must be performed cautiously in a well-ventilated fume hood.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: The crude product is then purified by recrystallization. An ethanol/water mixture is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Synthesis Workflow Diagram

G start Start: 2-Chloro-1,4- dimethylbenzene reaction Nitration Reaction (0-15 °C) start->reaction reagents Reagents: Conc. H₂SO₄, Conc. HNO₃ reagents->reaction quench Quenching on Ice-Water reaction->quench filter1 Vacuum Filtration & Water Wash quench->filter1 purify Recrystallization (Ethanol/Water) filter1->purify filter2 Final Filtration & Drying purify->filter2 product Product: 1-Chloro-2,5- dimethyl-4-nitrobenzene filter2->product

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development & Chemical Synthesis

Chlorinated nitroaromatic compounds are valuable scaffolds in organic synthesis due to the versatile reactivity of their functional groups.[11] this compound is no exception and serves as a precursor for more complex molecules.[12]

Role as a Synthetic Building Block

The true utility of this compound lies in the selective chemical transformations that its functional groups can undergo:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 4-chloro-2,5-dimethylaniline, a key precursor for pharmaceuticals and dyes. The resulting aniline is a versatile functional group that can undergo diazotization, acylation, and alkylation.

  • Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally deactivated towards SNAr, the strong electron-withdrawing effect of the nitro group makes the chlorine atom susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) under specific conditions (heat, pressure, or phase-transfer catalysis). This allows for the introduction of a wide range of functional groups at the C1 position.

These two transformations can be performed in sequence to create a diverse array of substituted benzene derivatives, which are common motifs in active pharmaceutical ingredients (APIs).

Safety, Handling, & Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound, like many nitroaromatics, requires careful management.

Hazard Identification

Based on aggregated GHS information, this compound is classified with the following primary hazard:

  • H319: Causes serious eye irritation. [4][9][10]

Although specific toxicity data is limited, related compounds like 1-chloro-4-nitrobenzene are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[13] Therefore, it is prudent to handle this compound with a high degree of caution.

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][13]

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Safe Handling Practices: Avoid all personal contact, including inhalation and skin contact.[15] Avoid generating dust. Use non-sparking tools. After handling, wash hands thoroughly.[9]

Storage & Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][13] Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[13]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthetic pathway. Its utility in research, particularly in the fields of medicinal chemistry and materials science, stems from the versatile reactivity of its nitro and chloro functional groups. By understanding its synthesis, reactivity, and adhering to strict safety protocols, researchers can effectively leverage this compound as a building block for the creation of novel and complex molecular architectures.

References

Solubility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Solubility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a key intermediate in the synthesis of various high-value chemicals, including dyes, pharmaceuticals, and pesticides. The efficiency of its synthesis, purification, and formulation is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility of this compound, combining experimentally determined data with fundamental thermodynamic principles. We present a detailed, field-tested protocol for solubility measurement using the isothermal saturation method, discuss the influence of solvent properties on solubility, and provide thermodynamic models for data correlation. This guide is intended to serve as a practical resource for scientists and engineers to optimize processes involving this compound, ensuring greater efficiency, yield, and purity.

Introduction to this compound

This compound (CAS No. 69365-24-6), with the molecular formula C₈H₈ClNO₂, is a solid crystalline compound that serves as a vital building block in organic synthesis. Its molecular structure, featuring a nitro group, a chlorine atom, and two methyl groups on a benzene ring, imparts a specific polarity and potential for intermolecular interactions that dictate its physical properties, most notably its solubility.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of process development. Key applications include:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction kinetics and yield.

  • Crystallization and Purification: The purification of the final product to meet stringent industry standards is often achieved through crystallization. Knowledge of solubility as a function of temperature is essential for designing efficient crystallization processes, maximizing yield, and controlling crystal morphology.

  • Formulation: In agrochemical and pharmaceutical applications, the active ingredient must be formulated in a solvent system that ensures stability, bioavailability, and effective delivery.

This guide provides the foundational data and methodologies required to make informed decisions in these critical areas.

Fundamental Principles of Solubility

The dissolution of a solid solute like this compound in a liquid solvent is a complex process governed by the interplay of intermolecular forces and the laws of thermodynamics. The guiding principle is often summarized by the adage "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between solute and solvent molecules.

The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS_sol (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy (positive ΔS_sol), which favors the dissolution process.

For this compound, its moderate polarity means that its solubility will be highest in solvents with similar polarity characteristics. The presence of the nitro group allows for dipole-dipole interactions, while the aromatic ring can engage in π-π stacking and van der Waals forces.

Experimental Determination of Solubility

To ensure reliable and reproducible data, a robust experimental methodology is paramount. The isothermal saturation method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids.

Methodology: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute at a constant temperature and then accurately measuring the concentration of the solute in the solution. The core principle is to allow the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true solubility at that specific temperature. The concentration of the solute can then be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common and accurate choice.

Experimental Workflow

The following diagram outlines the logical flow of the isothermal saturation method, from preparation to final analysis. This workflow is designed to be self-validating by incorporating equilibrium checks.

G cluster_validation Equilibrium Validation prep 1. Preparation Add excess solute to solvent in a sealed jacketed glass vessel. equilibrate 2. Equilibration Stir at constant temperature (T) using a thermostatic water bath. Stir for >12h. prep->equilibrate settle 3. Settling Stop stirring. Allow undissolved solids to precipitate for >4h. equilibrate->settle sample 4. Sampling Withdraw supernatant using a pre-heated syringe with a 0.45µm filter. settle->sample weigh 5. Gravimetric Analysis Immediately weigh the collected sample. sample->weigh dilute 6. Dilution Dilute the sample with the mobile phase to a known volume. weigh->dilute analyze 7. HPLC Analysis Determine the concentration of the solute against a calibration curve. dilute->analyze calculate 8. Calculation Calculate solubility in mole fraction (x). analyze->calculate

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol
  • Apparatus Setup: Place a known volume of the selected organic solvent into a jacketed glass vessel connected to a precision thermostatic water bath.

  • Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture vigorously using a magnetic stirrer at a constant, controlled temperature.

    • Expert Insight: A minimum equilibration time of 12 hours is recommended to ensure thermodynamic equilibrium is reached. To validate, samples can be taken at different time points (e.g., 10h, 12h, 14h); consistent concentration values indicate that equilibrium has been achieved.

  • Phase Separation: Turn off the stirrer and allow the suspension to stand undisturbed for at least 4 hours at the same constant temperature. This allows the undissolved solid particles to settle, ensuring a clear supernatant for sampling.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated glass syringe. The syringe should be fitted with a 0.45 µm filter to remove any microscopic solid particles.

    • Causality Note: Pre-heating the syringe to the experimental temperature is a critical step to prevent the solute from precipitating out of the saturated solution due to a temperature drop, which would lead to an underestimation of solubility.

  • Sample Analysis:

    • Immediately weigh the collected sample to determine its mass.

    • Dilute the sample with a suitable solvent (typically the mobile phase used for HPLC) in a volumetric flask.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ and m₂ are the masses of the solute and solvent, respectively.

    • M₁ and M₂ are the molar masses of the solute and solvent, respectively.

Solubility Profile of this compound

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in six common organic solvents at temperatures ranging from 283.15 K to 323.15 K (10°C to 50°C). The data are summarized below.

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateAcetone
283.15 0.01180.01630.01750.01810.12960.1653
288.15 0.01420.01940.02090.02150.14780.1872
293.15 0.01700.02320.02490.02560.16830.2119
298.15 0.02030.02760.02980.03050.19130.2398
303.15 0.02420.03290.03550.03630.21710.2711
308.15 0.02880.03910.04230.04310.24610.3065
313.15 0.03430.04640.05020.05110.27860.3464
318.15 0.04080.05510.05960.06050.31510.3914
323.15 0.04840.06540.07080.07180.35610.4421
Data sourced and compiled from publicly available studies.
Analysis of Solvent Effects

From the data, two key trends are evident:

  • Effect of Temperature: For all tested solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH_sol > 0), which is typical for the dissolution of solid crystalline compounds.

  • Effect of Solvent Type: At any given temperature, the solubility follows the general order: Acetone > Ethyl Acetate > n-Butanol ≈ Isopropanol > Ethanol > Methanol .

This order can be explained by considering the polarity and intermolecular forces.

  • High Solubility (Acetone, Ethyl Acetate): Acetone (a polar aprotic solvent) and ethyl acetate (a moderately polar ester) show the highest solvating power. Their ability to engage in strong dipole-dipole interactions with the nitro group of the solute, without the strong self-associating hydrogen bonds found in alcohols, leads to a more favorable enthalpy of solution.

  • Lower Solubility (Alcohols): The solubility in the series of alcohols (n-butanol to methanol) is significantly lower. These are protic solvents that form strong hydrogen-bonding networks among themselves. To dissolve the solute, these strong solvent-solvent interactions must be broken, which requires a significant energy input, thus decreasing the net solubility. Within the alcohol series, solubility increases as the alkyl chain length increases (Methanol < Ethanol < Isopropanol < n-Butanol). This is because the longer alkyl chain reduces the overall polarity of the alcohol, making it a slightly better match for the less polar aromatic part of the solute molecule.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play between the solute and two representative solvents, acetone (high solubility) and methanol (low solubility).

G cluster_high High Solubility System cluster_low Low Solubility System solute 1-Chloro-2,5-dimethyl- 4-nitrobenzene interaction1 Strong Dipole-Dipole Interaction solute->interaction1 Favorable interaction2 Weak Solute-Solvent Interaction solute->interaction2 Less Favorable acetone Acetone (Solvent) interaction1->acetone methanol Methanol (Solvent) h_bond Strong Solvent-Solvent (H-Bonding) methanol->h_bond interaction2->methanol

Caption: Dominant intermolecular forces influencing solubility.

Thermodynamic Analysis of the Dissolution Process

To provide a quantitative model of the dissolution behavior, the experimental solubility data can be fitted to thermodynamic equations. The modified Apelblat equation is a semi-empirical model widely used for this purpose due to its simplicity and accuracy.

The equation is expressed as: ln(x) = A + B/T + C ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters determined by fitting the equation to the experimental data. These parameters correlate to the thermodynamic properties of the solution.

By fitting the experimental data to this model, one can accurately predict the solubility at temperatures not covered by the initial experiments, which is invaluable for process design and optimization. The dissolution process for this compound in the tested solvents has been shown to be endothermic and entropy-driven.

Practical Implications for Research and Development

The presented data has direct and actionable implications:

  • For Purification: To purify this compound via crystallization, an ideal solvent would exhibit high solubility at an elevated temperature and low solubility at a reduced temperature. Based on the data, ethyl acetate and acetone are excellent candidates. For example, cooling a saturated solution in acetone from 50°C (x ≈ 0.44) to 10°C (x ≈ 0.17) would result in a high recovery of the purified solid. In contrast, using methanol would lead to a much lower yield due to its overall lower solvating power.

  • For Chemical Synthesis: If this compound is used as a reactant, a solvent like acetone would be suitable for achieving high concentrations in the reaction mixture, potentially accelerating the reaction rate. However, if a subsequent precipitation step is required, a solvent with lower solvating power might be chosen.

Conclusion

This guide has provided a detailed examination of the solubility of this compound in six common organic solvents. The solubility is highly dependent on both temperature and the specific properties of the solvent, with polar aprotic and ester solvents like acetone and ethyl acetate demonstrating significantly higher solvating capacity than protic alcohols. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating high-quality solubility data. The thermodynamic models and analysis of intermolecular forces furnish a deeper understanding of the dissolution mechanism. This integrated knowledge is essential for scientists and engineers to effectively design, optimize, and control processes involving this important chemical intermediate.

A Comprehensive Technical Guide on the Physicochemical Properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the melting and boiling points of 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No: 34633-69-7), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. Our approach integrates established analytical techniques with the causal scientific principles, ensuring a robust and validated understanding of the compound's phase transition behaviors.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂.[1][2] Its structure, featuring a benzene ring with chloro, methyl, and nitro functional groups, imparts specific physicochemical properties that are critical for its application in chemical synthesis. The arrangement of these groups influences the intermolecular forces, which in turn dictate the melting and boiling points of the compound. A precise understanding of these properties is paramount for process optimization, purification, and quality control in research and manufacturing settings. This compound serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[3][4]

Physicochemical Data Summary

The accurate determination of melting and boiling points is a primary indicator of a compound's purity.[5][6][7] For this compound, the reported values from various sources are summarized below. It is crucial to note the conditions under which these values were determined, particularly the pressure for the boiling point.

Physical PropertyReported ValueConditionsSource
Melting Point 78-79 °CAmbient PressureAlfa Chemistry[1]
97 °CAmbient PressureEchemi[2][8]
Boiling Point 273.2 °C760 mmHgAlfa Chemistry[1]
135-136 °C13 TorrEchemi[2][8]

Note: The discrepancy in reported melting points may be attributed to different polymorphic forms or purities of the samples tested. The boiling point is highly dependent on the ambient pressure.

The Science Behind Phase Transitions

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure crystalline solid, this transition is typically sharp and occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[5][6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is influenced by the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point. It is also highly sensitive to changes in atmospheric pressure; a lower external pressure results in a lower boiling point.[9][11]

Experimental Determination of Melting and Boiling Points

The following section details the standard laboratory protocols for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[12]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts is observed.[12]

Experimental Protocol:

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered to ensure uniform heating.[12]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.[6]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[12]

  • Heating and Observation:

    • Initially, heat the sample rapidly to determine an approximate melting point.[5][6]

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point.[6]

Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Powder Sample B Pack Capillary Tube A->B 2-4 mm height C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E Cool and Repeat F Record Melting Range E->F Observe Phase Change

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: The Micro-Reflux Method

For determining the boiling point of a small quantity of liquid, the micro-reflux method is highly effective. Given that this compound is a solid at room temperature, it must first be melted to a liquid state for this procedure.

Principle: The temperature of the vapor in equilibrium with a refluxing liquid is measured. This temperature corresponds to the boiling point of the liquid at the given atmospheric pressure.[11]

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube.

  • Apparatus Setup:

    • Place the test tube in a heating block or oil bath.

    • Suspend a thermometer with the bulb positioned in the vapor phase above the liquid surface.

  • Heating and Observation:

    • Gently heat the sample until it begins to boil and a ring of condensing vapor is observed on the walls of the test tube.[11]

    • The thermometer bulb should be positioned at the level of this condensation ring for an accurate reading.

    • Record the stable temperature reading on the thermometer. This is the boiling point.

    • It is crucial to record the barometric pressure at the time of the experiment.[10]

Logical Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place Molten Sample in Test Tube B Position in Heating Block A->B C Suspend Thermometer in Vapor Phase B->C D Gently Heat to Boiling C->D E Observe Reflux Ring D->E F Record Stable Temperature E->F Thermometer at Ring Level G Record Barometric Pressure F->G

Caption: Workflow for Boiling Point Determination via the Micro-Reflux Method.

Conclusion

The melting and boiling points of this compound are critical parameters for its effective use in scientific research and industrial applications. This guide has provided both the established values for these physical constants and the detailed experimental protocols for their verification. By understanding the underlying scientific principles and adhering to rigorous experimental techniques, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

Theoretical Investigation of 1-Chloro-2,5-dimethyl-4-nitrobenzene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 1-Chloro-2,5-dimethyl-4-nitrobenzene. Utilizing high-level quantum chemical calculations, this paper elucidates the optimized geometric parameters, vibrational frequencies, and frontier molecular orbital characteristics of the title compound. The insights generated are crucial for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this substituted nitroaromatic compound's reactivity and stability. All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a methodology renowned for its balance of computational efficiency and accuracy in describing organic molecules.

Introduction

Substituted nitroaromatic compounds, such as this compound, are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, pesticides, and therapeutic agents.[1] The specific arrangement of chloro, methyl, and nitro functional groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential applications. A thorough understanding of its molecular geometry, vibrational behavior, and electronic structure is therefore essential for predicting its chemical behavior and designing novel synthetic pathways.

Computational chemistry provides a powerful, non-destructive lens to probe molecular characteristics at the atomic level.[2] Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties, complementing and often guiding experimental work.[3] This investigation employs DFT to construct a detailed theoretical profile of this compound, focusing on its optimized structure, vibrational modes (FT-IR and FT-Raman), and electronic landscape via Frontier Molecular Orbital (HOMO-LUMO) and Mulliken population analysis.

Computational Methodology

Rationale for Method Selection

The theoretical calculations were executed using the Gaussian 09 software suite.[4] The choice of the DFT/B3LYP/6-311++G(d,p) level of theory was deliberate, grounded in its proven efficacy for halogenated and nitroaromatic systems.[3][5][6]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that models the electronic structure of many-body systems by focusing on the electron density, offering a robust compromise between accuracy and computational cost.[7]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic properties of molecules with significant electron correlation, such as those with nitro groups.[3][8]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The 6-311G part indicates a flexible description of valence electrons. The ++ symbols add diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately modeling systems with lone pairs and for describing anionic or electronically excited states. The (d,p) part adds polarization functions, allowing for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[5][6]

Experimental Protocol: Step-by-Step Calculation Workflow
  • Structure Input: The initial molecular structure of this compound was built using the GaussView 6.0 molecular visualization program.

  • Geometry Optimization: A full geometry optimization was performed without any symmetry constraints using the B3LYP/6-311++G(d,p) method. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.[5] These calculations yield the theoretical FT-IR and FT-Raman spectra.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges, were derived from the optimized structure's wavefunction.

References

X-ray crystallography of 1-Chloro-2,5-dimethyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1-Chloro-2,5-dimethyl-4-nitrobenzene Derivatives

This guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallographic analysis of this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the experimental workflow, from synthesis and crystallization to data analysis and structure elucidation.

Introduction: The Significance of Structural Insight

This compound and its analogues are important scaffolds in medicinal chemistry and materials science.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing molecular properties, and designing novel compounds with desired functionalities. X-ray crystallography stands as the definitive method for obtaining this atomic-level information, providing a detailed map of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][4][5]

This whitepaper will navigate the reader through the critical stages of a single-crystal X-ray diffraction study, using insights from related chlorinated nitroaromatic compounds to illustrate the process.

Part 1: Synthesis and Preparation of Crystalline Material

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the final crystalline sample is intrinsically linked to the purity of the synthesized compound.

Synthetic Strategy

A plausible synthetic route to this compound can be adapted from established methods for similar nitroaromatic compounds.[6] One common approach involves the nitration of a suitable precursor, such as 2-chloro-1,4-dimethylbenzene.

Illustrative Synthetic Protocol (Hypothetical):

  • Nitration: To a cooled solution of 2-chloro-1,4-dimethylbenzene in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The extracted product is washed, dried, and purified by column chromatography or recrystallization to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[7]

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[1][2][7] For a related compound, 1-chloro-2-methyl-4-nitrobenzene, single crystals were successfully grown by the slow evaporation of a chloroform solution over several days.[1][2]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but which is miscible with the first solvent. The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[7]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Technique Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.Simple to set up.Can lead to rapid crystallization and smaller crystals.
Vapor Diffusion Slow change in solvent composition.Excellent control over crystallization rate.Requires careful selection of solvent/precipitant pair.
Cooling Decreased solubility at lower temperatures.Effective for compounds with temperature-dependent solubility.Requires a programmable cooling device for best results.

Part 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with X-rays and records the resulting diffraction pattern.[4]

Experimental Setup

A modern single-crystal X-ray diffractometer typically consists of:

  • X-ray Source: Commonly a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation).

  • Goniometer: To orient the crystal in different directions.

  • Detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.[4]

Data Collection Strategy

The goal is to collect a complete and redundant dataset of diffraction intensities. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Unit Cell Determination: A short series of images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a predefined range of angles.

  • Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of each reflection and apply corrections for various experimental factors.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Figure 1: Overall workflow for X-ray crystallography.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods aim to determine these initial phases.

  • Direct Methods: These are powerful ab initio methods that are highly effective for small molecules.[1] Software like SHELXS is commonly used for this purpose.[1]

  • Patterson Methods: These are used when heavy atoms are present in the structure.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure.

Refinement Protocol:

  • Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: The displacement parameters are refined anisotropically to account for the thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, and the residual factors (R-factors) are minimized.

Software such as SHELXL is the standard for small molecule structure refinement.[1]

structure_determination Diffraction_Data Integrated Diffraction Data (h, k, l, I, σ(I)) Phase_Determination Phase Determination (e.g., Direct Methods) Diffraction_Data->Phase_Determination Initial_Model Initial Electron Density Map & Model Phase_Determination->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Refinement->Initial_Model Iterative Improvement Final_Model Final Structural Model & Validation Refinement->Final_Model

Figure 2: The process of structure solution and refinement.

Part 4: Structural Analysis and Interpretation

The final refined structure provides a wealth of information.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles can be analyzed to understand the conformation of the molecule. For nitroaromatic compounds, the planarity of the benzene ring and the orientation of the nitro group are of particular interest. In the related 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring.[1][2]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. These can include:

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom of the nitro group.

  • Cl···O Contacts: Short contacts between the chlorine atom and an oxygen atom of a neighboring molecule.

These interactions play a crucial role in the stability of the crystal structure.[1][2]

The Cambridge Structural Database (CSD)

For any crystallographic study, the Cambridge Structural Database (CSD) is an indispensable resource.[8] It is the world's largest repository of small-molecule organic and metal-organic crystal structures. Researchers should consult the CSD to determine if the crystal structure of this compound or any related derivatives has already been determined. The CSD also provides a vast amount of data for comparative structural analysis.[8]

Conclusion

X-ray crystallography is a powerful technique that provides unparalleled insight into the three-dimensional structure of molecules like this compound. This guide has outlined the key steps in the process, from synthesis and crystallization to data collection, structure solution, and analysis. By understanding and applying these principles, researchers can unlock the structural information that is vital for advancing drug discovery and materials science.

References

An In-Depth Technical Guide to the Health and Safety of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive health and safety guide for 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No: 34633-69-7), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Core Chemical Identity and Hazard Overview

This compound is a chlorinated nitroaromatic compound.[1] While its primary documented hazard is serious eye irritation, its structural similarity to other highly toxic chlorinated nitrobenzenes necessitates a cautious approach, treating it as a substance with potential for significant health effects.[1][2] This guide is built on the principle of proactive risk mitigation, drawing parallels from more extensively studied analogous compounds.

Chemical and Physical Properties

Property Value Source
CAS Number 34633-69-7 [2]
Molecular Formula C8H8ClNO2 [2][3]
Molecular Weight 185.61 g/mol [2]
Appearance Yellow crystals [4]
Melting Point 97 °C [5]
Boiling Point 135-136 °C @ 13 Torr [5]

| Flash Point | 119 °C |[5] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this specific compound is based on aggregated notifications to the ECHA C&L Inventory.[2]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
alt text
Warning

Expert Analysis of Unclassified Hazards: It is critical to recognize that the available GHS data for this compound is limited. Structurally related compounds, such as 1-chloro-4-nitrobenzene, exhibit a much more severe hazard profile, including:

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • Carcinogenicity: Suspected of causing cancer.[7]

  • Mutagenicity: Suspected of causing genetic defects.[7]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7]

Given these precedents, a conservative approach is mandated. Laboratory personnel should handle this compound with the assumption that it may possess similar toxicological properties.

Toxicological Profile: Understanding the Risks

The primary known risk from direct exposure is severe eye irritation.[2][5] Contact with the eyes can cause redness, pain, and damage if not addressed immediately.

The broader family of nitroaromatic compounds is known to pose systemic risks, primarily through absorption via dermal, inhalation, and ingestion routes.[8][9] A key concern with compounds like 1-chloro-4-nitrobenzene is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1][4] Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue.[4] Although not explicitly documented for the dimethylated form, this risk cannot be excluded and underscores the need for stringent exposure controls.

Experimental Workflow: Hazard Assessment and Control

A systematic approach to safety is non-negotiable. The following workflow illustrates the logical steps from initial assessment to the completion of work.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase a Review SDS and Technical Guide b Identify Hazards: - Eye Irritant - Potential Systemic Toxicity a->b c Select Appropriate PPE (Sec. 6) b->c d Prepare Engineering Controls (Fume Hood) c->d e Handle Compound in Fume Hood d->e f Avoid Dust Generation e->f g Use Designated Equipment f->g h Keep Container Tightly Closed When Not in Use g->h i Segregate Waste for Proper Disposal (Sec. 7) h->i j Clean Work Area and Equipment i->j k Doff PPE Correctly j->k l Wash Hands Thoroughly k->l start Spill Occurs a Alert others and evacuate immediate area start->a b Don appropriate PPE: - Respirator - Goggles/Face Shield - Double Gloves - Lab Coat a->b c Contain spill with inert material (e.g., sand, vermiculite) b->c d Carefully sweep or scoop up material c->d e Place in a sealed, labeled hazardous waste container d->e f Decontaminate spill area with appropriate solvent e->f g Dispose of all materials as hazardous waste f->g end Report Incident g->end

References

Methodological & Application

Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene from 2-chloro-1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Abstract

This application note provides a comprehensive protocol for the synthesis of this compound via the electrophilic aromatic nitration of 2-chloro-1,4-dimethylbenzene. The procedure details the preparation of the nitrating agent, the controlled execution of the reaction, and the subsequent workup and purification of the target compound. Emphasis is placed on the mechanistic principles governing the reaction's regioselectivity and the critical safety protocols required for handling the hazardous reagents involved. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as crucial intermediates for the synthesis of pharmaceuticals, dyes, explosives, and agrochemicals.[1] The target molecule, this compound, is a substituted nitroaromatic compound with potential applications in the development of novel chemical entities.[2][3]

The synthesis is achieved through the nitration of 2-chloro-1,4-dimethylbenzene, a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The primary challenge in the nitration of polysubstituted aromatic rings is controlling the regioselectivity—the specific position at which the nitro group is introduced. This protocol is designed to favor the formation of the desired 4-nitro isomer by carefully managing reaction conditions and leveraging the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic compound proceeds via an electrophilic aromatic substitution mechanism. The key to this reaction is the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[5][6]

2.1. Generation of the Electrophile

Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.[7][8]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

2.2. Directing Effects and Regioselectivity

The starting material, 2-chloro-1,4-dimethylbenzene, possesses three substituents that influence the position of the incoming nitro group:

  • Methyl groups (-CH₃): These are activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are ortho, para-directors.[9]

  • Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance.[10]

The combined influence of these groups dictates the final product. The two activating methyl groups at positions 1 and 4 have a dominant effect over the deactivating chloro group at position 2. The positions most activated for electrophilic attack are those that are ortho or para to the methyl groups. The position C5 (relative to the C1-methyl) is ortho to the C4-methyl group and also ortho to the C2-chloro group. This convergence of directing effects, primarily driven by the activating methyl groups, makes C5 the most favorable site for nitration, leading to the formation of this compound.

Reaction Scheme

reactant [label=<

2-Chloro-1,4-dimethylbenzene

];

product [label=<

this compound

];

reagents [label=<

HNO₃, H₂SO₄ 0-10 °C

];

reactant -> reagents -> product; }

Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[11][12] The "mixed acid" is a powerful oxidizing agent that can react violently with organic materials.[13][14]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature increases can lead to thermal runaway, vigorous gas evolution (toxic NOx fumes), and potentially an explosion.[14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.

  • Engineering Controls: All procedures must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be immediately accessible.[16]

  • Quenching: The reaction mixture must be quenched by slowly adding it to a large excess of ice water with vigorous stirring. Never add water to the concentrated acid mixture.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Chloro-1,4-dimethylbenzene≥99.0%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)ACS Reagent, ~70%Fisher Chemical
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%J.T. Baker
Diethyl EtherACS ReagentVWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularAlfa Aesar
Ethanol (for recrystallization)Reagent AlcoholPharmco-Aaper
Crushed IceN/AN/A

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Standard laboratory glassware

Reagent Quantities
ReagentMol. Wt. ( g/mol )Density (g/mL)Amount (mL)Amount (g)Moles (mol)Molar Ratio
2-Chloro-1,4-dimethylbenzene140.611.0495.05.250.0371.0
Conc. H₂SO₄ (98%)98.081.8410.018.40.188~5.0
Conc. HNO₃ (70%)63.011.424.05.680.063~1.7
Step-by-Step Procedure
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_acid Prepare Nitrating Mixture: Add H₂SO₄ to HNO₃ at 0°C reaction Nitration: Slowly add nitrating mixture to substrate Maintain T < 10°C prep_acid->reaction prep_sub Cool Substrate Solution: Dissolve starting material in H₂SO₄ prep_sub->reaction stir Stir at room temperature for 30 minutes reaction->stir quench Quench: Pour mixture onto crushed ice stir->quench filter Filter crude solid product quench->filter wash Wash with H₂O, then NaHCO₃(aq), then H₂O again filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize final_product Obtain pure crystalline product: This compound recrystallize->final_product characterize Characterize: (Melting Point, NMR, IR) final_product->characterize

Part 1: Preparation of the Nitrating Mixture [13][17]

  • Place a 50 mL beaker containing 4.0 mL of concentrated nitric acid into an ice-salt bath and cool to 0°C.

  • While stirring gently, slowly and carefully add 10.0 mL of concentrated sulfuric acid dropwise using a pipette. Causality Note: This addition is highly exothermic. Maintaining a low temperature is crucial for safety and to prevent the premature decomposition of the nitrating species. The sulfuric acid catalyzes the formation of the nitronium ion electrophile.[18]

  • Keep the resulting nitrating mixture in the ice bath until ready for use.

Part 2: Nitration Reaction [4]

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 5.0 mL (5.25 g) of 2-chloro-1,4-dimethylbenzene.

  • Cool the flask in an ice-salt bath to 0°C.

  • Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate over a period of approximately 20-30 minutes.

  • Carefully monitor the internal temperature and maintain it below 10°C throughout the addition. Causality Note: Strict temperature control is the most critical parameter to prevent over-nitration (dinitration) and other side reactions, ensuring a higher yield of the desired mono-nitro product.[17]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Prepare a large beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.

  • While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into the beaker. Causality Note: This step quenches the reaction by rapidly diluting and cooling the acid mixture, causing the organic product, which is insoluble in water, to precipitate out of the solution.[19]

  • Allow the ice to melt completely, then collect the precipitated crude solid by vacuum filtration using a Büchner funnel.

  • Wash the solid in the funnel with two 50 mL portions of cold deionized water.

  • Next, wash the solid with 50 mL of a cold 5% sodium bicarbonate solution. Continue until the filtrate is no longer acidic (test with litmus or pH paper). Causality Note: The bicarbonate wash is essential to neutralize and remove any residual sulfuric and nitric acids trapped in the crude product.[4]

  • Finally, wash the solid again with two 50 mL portions of cold deionized water to remove any remaining salts.

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry completely.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Yellow crystalline solid
Molecular Weight 185.61 g/mol [2]
Melting Point 46-48 °C (literature values may vary)
IR Spectroscopy Characteristic peaks for C-Cl, Ar-NO₂ (symmetric and asymmetric stretching), and C-H bonds.
¹H NMR Signals corresponding to aromatic protons and two distinct methyl groups.
¹³C NMR Signals corresponding to the eight unique carbon atoms in the molecule.

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound from 2-chloro-1,4-dimethylbenzene. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the outlined temperature control and safety measures, researchers can successfully prepare this valuable chemical intermediate. The provided protocol is robust and serves as a solid foundation for further synthetic explorations.

References

The Strategic Utility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Chloro-2,5-dimethyl-4-nitrobenzene stands as a testament to this principle, offering a synthetically versatile scaffold for the elaboration of diverse heterocyclic systems. Its utility is rooted in a confluence of activating and directing effects conferred by its substituents. The potent electron-withdrawing nitro group, positioned para to the chloro substituent, profoundly activates the aryl ring towards nucleophilic aromatic substitution (SNAr). This, coupled with the directing effects of the methyl groups, allows for regioselective functionalization, paving the way for subsequent cyclization reactions.

This comprehensive guide delineates the application of this compound as a precursor to two medicinally significant classes of heterocycles: benzimidazoles and phenothiazines. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers in drug discovery and materials science with the knowledge to leverage this valuable synthetic intermediate.

I. The Synthesis of Substituted Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The synthetic strategy to access substituted benzimidazoles from this compound hinges on the initial SNAr reaction to introduce a nitrogen-based nucleophile, followed by reduction of the nitro group to generate a key o-phenylenediamine intermediate, which is then cyclized.

A. Mechanistic Rationale and Workflow

The overall synthetic pathway is a three-step process, each step being a classic and reliable transformation in organic synthesis.

dot

Caption: Synthetic workflow for benzimidazoles.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring allows for the displacement of the chloride by a primary amine (R-NH₂). The choice of the amine dictates the substituent at the N-1 position of the final benzimidazole.

  • Nitro Group Reduction: The nitro group of the SNAr product is selectively reduced to a primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation or the use of metals in acidic media being common choices that are compatible with the other functional groups present.[1]

  • Cyclization: The resulting o-phenylenediamine derivative undergoes condensation with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. This reaction is often catalyzed by acid and proceeds through an initial imine or amide formation followed by intramolecular cyclization and dehydration.[2][3][4][5]

B. Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-2,5-dimethyl-4-nitroaniline

Parameter Value
Reactants This compound (1.0 eq), Ethylamine (70% in H₂O, 3.0 eq)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 12-18 hours
Work-up Aqueous
Purification Recrystallization

Step-by-Step Methodology:

  • To a solution of this compound (10.0 g, 53.9 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add ethylamine (70% in H₂O, 21.3 mL, 161.7 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water (500 mL) with stirring. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from ethanol to afford N-ethyl-2,5-dimethyl-4-nitroaniline as a yellow crystalline solid.

Protocol 2: Synthesis of N¹-Ethyl-2,5-dimethylbenzene-1,4-diamine

Parameter Value
Reactant N-Ethyl-2,5-dimethyl-4-nitroaniline (1.0 eq)
Reducing Agent Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Work-up Basification and Extraction
Purification Column Chromatography

Step-by-Step Methodology:

  • Suspend N-ethyl-2,5-dimethyl-4-nitroaniline (5.0 g, 25.7 mmol) in ethanol (150 mL) in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (23.2 g, 102.8 mmol) portion-wise with stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient) to yield N¹-ethyl-2,5-dimethylbenzene-1,4-diamine.

Protocol 3: Synthesis of 1-Ethyl-5,8-dimethyl-2-phenyl-1H-benzo[d]imidazole

Parameter Value
Reactants N¹-Ethyl-2,5-dimethylbenzene-1,4-diamine (1.0 eq), Benzaldehyde (1.1 eq)
Oxidant Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 8-12 hours
Work-up Aqueous precipitation
Purification Recrystallization

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve N¹-ethyl-2,5-dimethylbenzene-1,4-diamine (2.0 g, 12.2 mmol) and benzaldehyde (1.37 g, 12.9 mmol) in DMF (40 mL).

  • Add sodium metabisulfite (3.48 g, 18.3 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water (200 mL).

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure benzimidazole derivative.

II. The Synthesis of Substituted Phenothiazines

Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles with a broad spectrum of biological activities. A powerful method for their synthesis is the Smiles rearrangement.[6][7] The synthesis from this compound involves an initial SNAr reaction with an o-aminothiophenol, followed by an intramolecular cyclization.

A. Mechanistic Rationale and Workflow

The synthesis of phenothiazines via this route is a convergent and efficient two-step process.

dot

Caption: Synthetic workflow for phenothiazines.

  • Nucleophilic Aromatic Substitution (SNAr): this compound reacts with an o-aminothiophenol in the presence of a base. The thiolate anion acts as the nucleophile, displacing the chloride to form a 2-amino-2'-nitrodiphenyl sulfide intermediate.

  • Smiles Rearrangement: The diphenyl sulfide intermediate, upon treatment with a base, undergoes an intramolecular nucleophilic aromatic substitution. The amino group attacks the nitro-activated aromatic ring, leading to the formation of the tricyclic phenothiazine core. This rearrangement is a powerful tool for the synthesis of diaryl ethers, sulfides, and amines.[8]

B. Experimental Protocol

Protocol 4: Synthesis of 2,8-Dimethyl-4-nitrophenothiazine

Parameter Value
Reactants This compound (1.0 eq), 2-Amino-5-methylbenzenethiol (1.1 eq)
Base Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 140-150 °C
Reaction Time 24 hours
Work-up Aqueous precipitation
Purification Column Chromatography

Step-by-Step Methodology:

  • To a stirred suspension of anhydrous potassium carbonate (5.9 g, 42.7 mmol) in DMF (50 mL), add 2-amino-5-methylbenzenethiol (3.2 g, 23.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (4.0 g, 21.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 140-150 °C and maintain for 24 hours. Monitor the reaction by TLC (Eluent: 4:1 Hexanes/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • A dark precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the desired phenothiazine derivative.

III. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by thin-layer chromatography. The expected products have distinct physical properties (e.g., color, crystallinity) from the starting materials. Furthermore, the successful synthesis of the intermediates in the multi-step sequences serves as a validation point before proceeding to the next step. For unequivocal structure confirmation, standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.

IV. Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of its functional groups allows for a logical and efficient construction of benzimidazole and phenothiazine scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable starting material.

V. References

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from --INVALID-LINK--

  • Green Chemistry (RSC Publishing). (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Retrieved from --INVALID-LINK--

  • ACS Omega. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. Retrieved from --INVALID-LINK--

  • ResearchGate. (2002). Synthesis of phenothiazines via Smiles rearrangement. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Retrieved from --INVALID-LINK--

  • R Discovery. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A NEW SYNTHESIS OF PHENOTHIAZINES. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1- and 3-methyl phenothiazines. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from --INVALID-LINK--

  • PubMed. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from --INVALID-LINK--

  • Green Chemistry (RSC Publishing). (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Retrieved from --INVALID-LINK--

  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

1-Chloro-2,5-dimethyl-4-nitrobenzene is a valuable aromatic compound in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds. The strategic placement of a nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack, making it an excellent electrophile.[1][2][3] This document provides a detailed guide to understanding and performing SNAr reactions with this substrate, offering insights into the reaction mechanism, key experimental considerations, and detailed protocols for various classes of nucleophiles.

The presence of the electron-withdrawing nitro group is crucial for the facility of this reaction. It serves to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization.[4][5] This stabilization lowers the activation energy of the reaction, allowing the substitution to proceed under relatively mild conditions. The methyl groups at the 2- and 5-positions, while sterically hindering to a degree, also influence the electronic properties and solubility of the molecule and its derivatives.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound does not proceed via a direct displacement (like an SN2 reaction) or through the formation of an unstable aryl cation (SN1).[3] Instead, it follows a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group, positioned para to the site of attack, is essential for stabilizing this intermediate by delocalizing the negative charge.[4][5]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Visualizing the SNAr Mechanism

amination_workflow start Start dissolve Dissolve this compound and K₂CO₃ in DMF start->dissolve add_amine Add Piperidine dissolve->add_amine heat Heat reaction mixture (e.g., 80-100 °C) add_amine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify end End purify->end

References

The Strategic Utility of 1-Chloro-2,5-dimethyl-4-nitrobenzene in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1-chloro-2,5-dimethyl-4-nitrobenzene as a versatile starting material in the synthesis of pharmaceutical intermediates. We will delve into the core chemical transformations of this compound, providing not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a comprehensive understanding for robust and reproducible synthetic strategies.

Introduction: The Value Proposition of a Polysubstituted Benzene Ring

This compound is a polysubstituted aromatic compound that offers a unique combination of reactive sites, making it a valuable building block in medicinal chemistry. The strategic positioning of the chloro, nitro, and dimethyl groups on the benzene ring allows for a sequence of selective chemical modifications, paving the way for the construction of complex molecular architectures found in a variety of therapeutic agents.

The primary utility of this compound lies in its efficient conversion to 2,5-dimethyl-4-chloroaniline, a key intermediate for numerous drug discovery programs. The presence of the electron-withdrawing nitro group activates the aromatic ring for certain nucleophilic substitutions, while its reduction to an amino group opens up a vast landscape of synthetic possibilities, including the formation of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the assembly of bioactive molecules.

Core Synthetic Transformations and Their Mechanistic Underpinnings

The journey from this compound to a diverse array of pharmaceutical intermediates hinges on two principal transformations: the reduction of the nitro group and the subsequent functionalization of the resulting aniline derivative.

Catalytic Reduction of the Nitro Group: Gateway to Functionality

The selective reduction of the nitro group to an amine is the crucial first step in unlocking the synthetic potential of this compound. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this reduction.[1] Its high activity allows the reaction to proceed under relatively mild conditions, which is crucial for preserving the chloro substituent. Other catalysts, such as platinum or nickel-based systems, can also be employed, but may require more vigorous conditions that could lead to undesired side reactions like dehalogenation.

  • Hydrogen Source: Gaseous hydrogen is the classic reducing agent. Alternatively, transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate can be a practical choice, especially in laboratories not equipped for high-pressure hydrogenations.[2]

  • Solvent System: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and facilitate the interaction with the catalyst surface.

Experimental Protocol: Synthesis of 2,5-dimethyl-4-chloroaniline

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas or Hydrazine hydrate

  • Diatomaceous earth (e.g., Celite®)

Procedure (using Hydrogen Gas):

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethyl-4-chloroaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: >95%

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored, and the product can be characterized by standard analytical techniques (NMR, MS, and melting point) to confirm its identity and purity. The high expected yield is indicative of a robust and efficient transformation.

Diagram: Synthetic Workflow from Nitroarene to Key Aniline Intermediate

G start This compound intermediate 2,5-Dimethyl-4-chloroaniline start->intermediate Catalytic Reduction (e.g., H2, Pd/C) end Diverse Pharmaceutical Intermediates intermediate->end Further Functionalization (e.g., Buchwald-Hartwig, Suzuki) G aniline 2,5-Dimethyl-4-chloroaniline product N-Aryl-2,5-dimethyl-4-chloroaniline (Kinase Inhibitor Scaffold) aniline->product aryl_halide Aryl/Heteroaryl Halide aryl_halide->product catalyst Pd Catalyst + Ligand + Base catalyst->product G aniline 2,5-Dimethyl-4-chloroaniline product Biaryl Aniline Derivative (Antiviral/Anti-inflammatory Core) aniline->product boronic_acid Aryl/Heteroarylboronic Acid boronic_acid->product catalyst Pd Catalyst + Ligand + Base catalyst->product

References

Application Note & Protocol: Laboratory Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene, a valuable intermediate in the synthesis of various organic compounds. The protocol details a robust and reproducible method starting from 2-chloro-1,4-dimethylbenzene through an electrophilic aromatic substitution (nitration) reaction. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines necessary safety precautions, and describes methods for the purification and characterization of the final product. The information presented herein is intended to enable researchers to safely and efficiently synthesize this compound with a high degree of purity and yield.

Introduction and Scientific Background

This compound (also known as 2-Chloro-5-nitro-p-xylene) is a chlorinated nitroaromatic compound.[1] Such compounds are important building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1] The strategic placement of the chloro, methyl, and nitro groups on the benzene ring provides multiple reactive sites for further chemical transformations.

The synthesis described in this protocol is a classic example of an electrophilic aromatic substitution reaction, specifically nitration.[2] In this reaction, the aromatic ring of 2-chloro-1,4-dimethylbenzene acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of a strong acid, typically nitric acid, with a dehydrating agent, such as sulfuric acid. The directing effects of the substituents on the starting material are crucial for the regioselectivity of the reaction. Both the chloro and methyl groups are ortho-, para-directing. However, the strong activating effect of the two methyl groups and the moderate deactivating effect of the chloro group, along with steric considerations, favor the substitution at the 4-position, leading to the desired product.

Reaction Mechanism and Stoichiometry

The nitration of 2-chloro-1,4-dimethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electron system of the 2-chloro-1,4-dimethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Stoichiometric and Physical Data
CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/cm³)Melting Point (°C)Boiling Point (°C)
2-Chloro-1,4-dimethylbenzeneC₈H₉Cl140.611.056-14186-188
Nitric Acid (70%)HNO₃63.011.413-4283
Sulfuric Acid (98%)H₂SO₄98.081.8410337
This compoundC₈H₈ClNO₂185.611.27397135-136 @ 13 Torr

Data sourced from PubChem and other chemical suppliers.[3][4]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
  • 2-Chloro-1,4-dimethylbenzene (p-xylene, 2-chloro-)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 25 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature below 10 °C during the addition. This exothermic reaction generates the nitrating agent.

  • Addition of the Substrate: Once the nitrating mixture has cooled, slowly add 14.0 g (0.1 mol) of 2-chloro-1,4-dimethylbenzene dropwise using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice. This will quench the reaction and precipitate the crude product. Stir the mixture until all the ice has melted.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Reaction Workflow Diagram

G cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Work-up & Isolation cluster_3 Purification H2SO4 Conc. H₂SO₄ Mixer Mix & Cool (0-5 °C) H2SO4->Mixer HNO3 Conc. HNO₃ HNO3->Mixer ReactionVessel Reaction (5-10 °C, then RT) Mixer->ReactionVessel Nitrating Mixture Substrate 2-Chloro-1,4-dimethylbenzene Substrate->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench Filtration Vacuum Filtration Quench->Filtration Precipitate Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals FinalProduct FinalProduct Drying->FinalProduct Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Waste Disposal

4.1. Hazard Identification

  • Concentrated Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes. Inhalation of their vapors can cause respiratory irritation.

  • 2-Chloro-1,4-dimethylbenzene: This compound is flammable and may be harmful if swallowed or inhaled.

  • This compound: This compound is an eye irritant.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds are generally considered to be toxic.[5][6]

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen.

4.2. Recommended Safety Practices

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acids.

  • Avoid inhalation of vapors and direct contact with all chemicals.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

4.3. Waste Disposal

  • Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal.

  • Organic waste, including the filtrate from recrystallization and any dichloromethane used, should be collected in a designated chlorinated organic waste container.

  • Follow all local and institutional regulations for chemical waste disposal.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by appropriate analytical techniques.

PropertyExpected Value
AppearancePale yellow solid
Melting Point97 °C[4]
Molecular Weight185.61 g/mol [3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Expected signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro and methyl substituents.

  • ¹³C NMR (CDCl₃): Expected signals for the eight distinct carbon atoms in the molecule.

  • IR (KBr): Characteristic absorption bands for the C-Cl, C-H (aromatic and aliphatic), and N-O stretching vibrations of the nitro group.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory synthesis of this compound. By carefully following the outlined procedures and adhering to the safety precautions, researchers can obtain this valuable chemical intermediate in good yield and high purity. The characterization data provided will aid in confirming the identity and quality of the final product.

References

Role of 1-Chloro-2,5-dimethyl-4-nitrobenzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 1-Chloro-2,5-dimethyl-4-nitrobenzene: A Pivotal Intermediate in Modern Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical aromatic intermediate, foundational to the synthesis of several key agrochemicals, particularly herbicides. Its chemical architecture, featuring an activated chlorine atom, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This document provides a detailed examination of the principles governing its reactivity, step-by-step synthesis protocols for deriving valuable agrochemical precursors, and an analysis of the structure-activity relationship that underscores its industrial importance.

Introduction: Chemical Reactivity and Significance

This compound (CAS No: 34633-69-7) is a substituted nitrobenzene derivative.[1] The molecule's utility in agrochemical synthesis stems directly from the electronic properties conferred by its substituents. The chlorine atom, typically a poor leaving group in aryl halides, is rendered susceptible to displacement due to the powerful electron-withdrawing nature of the nitro group (-NO2) positioned para to it.

Causality of Reactivity—The SNAr Mechanism:

Aryl halides are generally resistant to classic SN2 reactions due to the steric hindrance of the benzene ring and the strength of the C-Cl bond.[2] However, they can undergo nucleophilic substitution if the ring is sufficiently electron-deficient.[2][3] The SNAr mechanism, which governs the reactivity of this compound, proceeds via a two-step addition-elimination pathway:[3][4]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.[2][3][5]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group.[2][6][7] This stabilization is essential; without a strongly electron-withdrawing group at the ortho or para position, the energy of this intermediate would be prohibitively high.[3][7]

  • Elimination & Aromatization: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[3][5]

The two methyl groups on the ring also play a role, influencing the solubility of the molecule and its derivatives in organic solvents commonly used in industrial synthesis.

Application in Dinitroaniline Herbicide Synthesis

This compound is a precursor for a class of herbicides known as dinitroanilines.[8][9] These herbicides, including prominent examples like Trifluralin and Pendimethalin, function as mitotic inhibitors, disrupting root and shoot development in susceptible weeds.[8][9] While the exact starting materials for all dinitroanilines vary, the core synthetic strategy often involves the reaction of a substituted chloro-nitroaromatic compound with an appropriate amine.

For example, the herbicide Pethoxamid, used for pre-emergence control of grass and broad-leaved weeds in crops like maize and soybeans, relies on intermediates derived from similar chloro-nitroaromatic structures.[10][11][12][13] The following protocol details the synthesis of a key structural analog, demonstrating the core chemical transformation.

Detailed Synthesis Protocol: Preparation of N-alkyl-2,5-dimethyl-4-nitroaniline

This protocol describes a representative nucleophilic aromatic substitution reaction using this compound and a generic primary amine (R-NH2). This transformation is the cornerstone reaction for creating the aniline backbone of many dinitroaniline-type herbicides.

Principle: The nucleophilic amine displaces the chloride ion from the activated aromatic ring in a classic SNAr reaction. An acid scavenger (base) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Table 1: Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Purpose
This compound34633-69-7185.61Starting Material (Electrophile)
Primary Amine (e.g., n-Propylamine)107-10-859.11Nucleophile
Potassium Carbonate (K2CO3)584-08-7138.21Acid Scavenger (Base)
Dimethyl Sulfoxide (DMSO)67-68-578.13Polar Aprotic Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AAqueous wash to remove water-soluble impurities
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37Drying Agent

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Charge Reactor with This compound, K2CO3, and DMSO B Heat to 80-90 °C A->B Heat C Add Amine Dropwise (Control Exotherm) B->C D Maintain Temperature (Monitor by TLC/GC) C->D Stir 4-6h E Cool to Room Temp. Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate (x3) E->F G Wash Organic Layer (Water, Brine) F->G H Dry over MgSO4 G->H I Filter & Concentrate in Vacuo H->I J Recrystallize from Ethanol/Heptane I->J K Dry Product J->K

Caption: Workflow for the synthesis of an N-alkyl-2,5-dimethyl-4-nitroaniline.

Step-by-Step Protocol:
  • Reactor Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (18.56 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and dimethyl sulfoxide (DMSO, 100 mL).

    • Expert Insight: DMSO is chosen as the solvent because it is polar and aprotic. It effectively solvates the potassium carbonate and the Meisenheimer complex, accelerating the SNAr reaction rate.[2]

  • Initiation of Reaction: Begin stirring the mixture and gently heat the flask in an oil bath to 80-90 °C.

  • Nucleophile Addition: Once the reaction temperature is stable, add the primary amine (0.11 mol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 100 °C.

    • Expert Insight: A slight excess of the amine ensures the complete consumption of the limiting starting material. The potassium carbonate acts as an acid scavenger, neutralizing the HCl formed and preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at 80-90 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material spot/peak.

  • Work-up and Quenching: After the reaction is complete, cool the flask to room temperature. Pour the dark reaction mixture into a beaker containing 500 mL of cold water. A precipitate (the crude product) should form.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Expert Insight: The water washes remove the DMSO and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/heptane, to yield the pure N-alkyl-2,5-dimethyl-4-nitroaniline as a crystalline solid.

Visualization of the Core Reaction Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution, highlighting the formation and stabilization of the critical Meisenheimer complex.

Caption: SNAr mechanism for the synthesis of N-substituted dinitroanilines.

Safety and Handling

Nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. DMSO can facilitate the absorption of chemicals through the skin; therefore, direct contact must be avoided.

Conclusion

This compound serves as a quintessential example of how electronic activation can be exploited in organic synthesis. Its reliable reactivity in SNAr reactions makes it an invaluable and cost-effective building block for the large-scale industrial production of dinitroaniline herbicides. The protocols and principles outlined in this document provide a foundational understanding for researchers engaged in the synthesis and development of new agrochemical agents.

References

Application Note: Microwave-Assisted Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Rapid and Efficient Protocol for the Synthesis of Nitroaromatic Building Blocks

Abstract

This application note provides a detailed protocol for the synthesis of 1-chloro-2,5-dimethyl-4-nitrobenzene via the nitration of 1-chloro-2,5-dimethylbenzene using microwave-assisted organic synthesis (MAOS). Nitroaromatic compounds are crucial intermediates in the development of pharmaceuticals, dyes, and agrochemicals.[1][2] Traditional synthesis methods often involve long reaction times and harsh conditions.[3] Microwave-assisted synthesis offers a compelling alternative, dramatically reducing reaction times, improving yields, and aligning with the principles of green chemistry.[4][5][6] This guide details the underlying principles of microwave heating, provides a step-by-step experimental protocol, and offers insights into reaction optimization and characterization, targeting researchers in organic synthesis and drug development.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, providing a more efficient means of heating compared to conventional methods like oil baths or heating mantles.[3][7][8] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation delivers energy directly to the molecules within the reaction mixture, leading to rapid and uniform heating.[6][9]

Mechanism of Microwave Heating

The accelerated reaction rates observed in MAOS are primarily due to dielectric heating. This occurs through two main mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, which generates heat volumetrically throughout the sample.[4][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[4][10]

The energy of a microwave photon is insufficient to cause the cleavage of molecular bonds; therefore, its effect is purely kinetic, accelerating the reaction by rapidly increasing the temperature.[8][9]

Advantages Over Conventional Heating

The unique heating mechanism of MAOS provides several key advantages:

  • Accelerated Reaction Rates: Reactions can often be completed in minutes rather than hours.[3][7]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures.[3][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[3][5]

  • Enhanced Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[7][9]

Synthesis of this compound

This protocol details the electrophilic aromatic substitution (nitration) of 1-chloro-2,5-dimethylbenzene. The chloro and methyl groups are ortho-, para-directing activators. The incoming nitro group is directed to the position that is para to the chloro group and ortho to one of the methyl groups, which is sterically accessible.

Reaction Scheme

Figure 1: Nitration of 1-chloro-2,5-dimethylbenzene to form this compound.

Materials and Equipment

Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-Chloro-2,5-dimethylbenzeneC₈H₉Cl140.61703 mg5.0
Acetic AnhydrideC₄H₆O₃102.095 mL-
Sulfuric Acid (98%)H₂SO₄98.081 mL-
Nitric Acid (70%)HNO₃63.010.5 mL~7.9
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment

  • Dedicated microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Experimental Protocol

1. Reagent Preparation (Pre-Reaction Setup):

  • Place a 10 mL microwave reaction vessel containing a magnetic stir bar into an ice bath.
  • Add 1-chloro-2,5-dimethylbenzene (703 mg, 5.0 mmol) to the vessel.
  • Add 5 mL of acetic anhydride, which serves as the solvent.
  • Slowly and carefully add concentrated sulfuric acid (1 mL) dropwise while stirring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

2. Addition of Nitrating Agent:

  • Continue to cool the mixture in the ice bath.
  • Add concentrated nitric acid (0.5 mL) dropwise to the stirred solution. The addition should be slow to control the initial exothermic reaction.
  • Once the addition is complete, securely cap the microwave vessel.

3. Microwave-Assisted Reaction:

  • Place the sealed vessel into the cavity of the microwave reactor.
  • Set the reaction parameters:
  • Temperature: 100°C (The high temperature is readily and safely achieved in a sealed vessel under microwave irradiation).[11]
  • Time: 5 minutes
  • Power: 200 W (or use dynamic power control to maintain temperature)
  • Stirring: On
  • Run the microwave program. The reactor will use microwave energy to rapidly heat the mixture to the set temperature and hold it for the specified duration.

4. Work-up and Quenching:

  • After the reaction is complete, allow the vessel to cool to room temperature (the reactor's automated cooling system will facilitate this).
  • Carefully uncap the vessel in a fume hood.
  • Pour the reaction mixture slowly over crushed ice (~50 g) in a beaker to quench the reaction and precipitate the crude product.

5. Extraction and Neutralization:

  • Transfer the mixture to a separatory funnel.
  • Extract the product with dichloromethane (3 x 20 mL).
  • Combine the organic layers.
  • Wash the combined organic phase with water (20 mL), followed by saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

6. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate.
  • Filter to remove the drying agent.
  • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

7. Purification and Characterization:

  • The progress of the reaction and the purity of the product can be monitored by TLC.
  • Purify the crude solid by recrystallization from ethanol or isopropanol.
  • Dry the purified crystals to obtain this compound.
  • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The CAS number for the target compound is 34633-69-7.[12]

Workflow and Data Management

Workflow Visualization

The following diagram illustrates the complete experimental workflow from reagent preparation to final product characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants (Substrate, Ac₂O, H₂SO₄) nitration Add Nitrating Agent (HNO₃ in Ice Bath) reagents->nitration Cooling mw_reaction Microwave Irradiation (100°C, 5 min) nitration->mw_reaction quench Quench on Ice mw_reaction->quench extract DCM Extraction quench->extract wash Wash & Neutralize extract->wash dry Dry & Evaporate wash->dry purify Recrystallize dry->purify characterize Characterization (m.p., NMR, IR) purify->characterize

Caption: Experimental workflow for microwave-assisted nitration.

Tabulated Reaction Parameters
ParameterSettingRationale
Temperature 100°CAccelerates the reaction rate significantly. Safely achievable in a sealed microwave vessel.[11]
Reaction Time 5 minutesMAOS drastically reduces required reaction times compared to conventional heating.[7]
Microwave Power 200 W (Max)Sufficient power to reach and maintain the target temperature rapidly.
Solvent Acetic AnhydrideActs as a solvent and helps to moderate the reaction.
Stirring EnabledEnsures homogeneous heating and mixing of reagents.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are anhydrous (where specified) and that the temperature was maintained correctly. The reaction time can be incrementally increased (e.g., to 7 or 10 minutes) to drive the reaction to completion.

  • Incomplete Reaction: Monitor the reaction using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent system). If starting material persists, consider slightly increasing the amount of nitric acid or the reaction time.

  • Formation of Byproducts: The formation of other isomers or dinitrated products is possible. Purification by recrystallization is crucial. If significant byproducts are observed, reducing the reaction temperature (e.g., to 80°C) may improve selectivity.

  • Adapting for Derivatives: This protocol can be adapted for the synthesis of other nitrobenzene derivatives. The reactivity of the starting aromatic compound will dictate the necessary conditions. Electron-rich substrates may require milder conditions (lower temperature or shorter time), while electron-poor substrates may require more forcing conditions.

Conclusion

Microwave-assisted organic synthesis is a powerful tool for accelerating chemical reactions, offering a green, efficient, and rapid alternative to conventional methods.[10] The protocol described herein for the synthesis of this compound demonstrates the significant advantages of MAOS, enabling the production of this valuable chemical intermediate in minutes with high efficiency. This method is readily adaptable for the synthesis of a library of related derivatives, making it highly valuable for researchers in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2,5-dimethyl-4-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of 1-chloro-2,5-dimethyl-4-nitrobenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this purification technique, troubleshoot common issues, and ensure the integrity of their experimental outcomes.

Foundational Knowledge: Understanding the Compound

A thorough understanding of the physical and chemical properties of this compound is paramount for a successful purification. These properties dictate solvent choice, handling procedures, and potential challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34633-69-7[1][2][3]
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [3]
Melting Point 78-79°C or 97°C (Varies with purity)[1][2]
Appearance Pale yellow crystalline solid[4]
Density ~1.273 g/cm³[1][2]
Hazards Eye Irritant (Category 2)[2][3]

Note: Discrepancies in reported melting points may be due to different isomeric forms or varying levels of purity.

The Core Principle: Why Recrystallization Works

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[5] A successful recrystallization hinges on selecting a solvent where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust methodology for the recrystallization of this compound.

Critical First Step: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[5] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6] Given the aromatic and nitro-substituted nature of this compound, suitable solvents are typically moderately polar organic solvents.[4]

Table 2: Suggested Solvents for Recrystallization

SolventRationale & Suitability
Ethanol Often a good starting point for nitroaromatic compounds. Its polarity is suitable for dissolving the compound when hot, with reduced solubility upon cooling.
Methanol Similar to ethanol, but its lower boiling point can be advantageous. May be too polar if the compound is highly impure.
Isopropanol A slightly less polar alcohol that can offer a good solubility differential.
Toluene A non-polar aromatic solvent that can be effective, especially for less polar impurities.[7]
Ethanol/Water A solvent pair can be used if a single solvent is not ideal.[8] The compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and hot water ("poor" solvent) is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate before cooling.

Experimental Validation: Always test solvent suitability on a small scale (a few milligrams of crude product in a test tube) before committing the entire batch.[9]

Detailed Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding the hot solvent in small portions until the solid just dissolves.[9] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[5] Slow cooling is essential for the formation of large, pure crystals.[5] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.[8] Causality: Using cold solvent removes any adhering soluble impurities without significantly dissolving the purified crystals.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For a more complete drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving, even after adding a large amount of boiling solvent.

  • Answer: This indicates that the chosen solvent is not suitable because the compound is insoluble, even when hot.[9] You will need to select a more polar solvent or a different solvent system. It is also possible that a significant portion of your crude material consists of insoluble impurities. If the bulk of the material is undissolved, it is best to recover your compound and restart with a different solvent.[10]

Q2: My compound "oiled out" instead of forming crystals upon cooling.

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure.[10]

    • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again, perhaps more slowly.

    • Solution 2: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create a nucleation site for crystal growth.[10]

    • Solution 3: Add a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution to initiate crystallization.[10]

Q3: No crystals have formed, even after cooling in an ice bath.

  • Answer: This is a common problem and usually points to one of two issues:

    • Too much solvent was used: This is the most frequent cause.[10] The solution is not saturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool and crystallize again.[10]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[10] Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[10]

Q4: My final crystals are still colored. How can I fix this?

  • Answer: Colored impurities often have high molecular weights and are highly conjugated.

    • Solution: You can try adding a small amount of decolorizing carbon (charcoal) to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the carbon, which is then removed during filtration.[11] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[11]

Q5: My recovery yield is very low.

  • Answer: A low yield can result from several factors:

    • Using too much solvent during dissolution.[10]

    • Premature crystallization during hot filtration.

    • Washing the final crystals with solvent that was not sufficiently cold, causing some of the product to dissolve.[11]

    • The crude material may have contained a large percentage of impurities to begin with.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash & Dry Crystals crystals_form->collect Yes too_much_solvent Problem: Too Much Solvent Action: Boil off excess solvent and re-cool. crystals_form->too_much_solvent No supersaturated Problem: Supersaturation Action: Scratch flask or add seed crystal. crystals_form->supersaturated If no crystals after boiling off solvent oiling_out->crystals_form No oil_action Problem: Oiling Out Action: Reheat, add more solvent, cool slowly. oiling_out->oil_action Yes end Pure Product collect->end too_much_solvent->cool supersaturated->cool oil_action->cool

Caption: Troubleshooting workflow for recrystallization.

Safety and Handling

As a Senior Application Scientist, I must emphasize that safety is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.[12]

  • Hazard Information: This compound is classified as a serious eye irritant.[2][3] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

References

Technical Support Center: Purifying 1-Chloro-2,5-dimethyl-4-nitrobenzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Chloro-2,5-dimethyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Understanding the Compound: this compound

This compound is a chlorinated nitroaromatic compound.[1] Its molecular structure, featuring a nitro group, a chlorine atom, and two methyl groups on a benzene ring, imparts a moderate to high level of polarity. This polarity is a critical factor in designing an effective column chromatography purification strategy. The compound's properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H8ClNO2[2][3]
Molecular Weight185.61 g/mol [2][3]
Melting Point78-79 °C[4]
Boiling Point273.2 °C at 760 mmHg[4]
Density1.273 g/cm³[4][5]
AppearancePale yellow solid[6]
PolarityModerately PolarInferred from structure

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the column chromatography process for purifying this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC_Analysis TLC Analysis (Solvent System Optimization) Column_Packing Column Packing (Slurry Method) TLC_Analysis->Column_Packing Determines Solvent System Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pool Pure Fractions Purity_Confirmation Purity Confirmation (e.g., NMR, HPLC) Solvent_Removal->Purity_Confirmation

Caption: Workflow for purifying this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Stationary and Mobile Phase Selection

Q1: What is the best stationary phase for purifying this compound?

A1: For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase chromatography.[7][8] Its polar surface interacts with the polar nitro group and, to a lesser extent, the chloro group of the target molecule, allowing for separation from less polar impurities. Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate.[7][9] The ideal solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound.[10][11]

  • Initial Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[12][13]

  • Common Solvent Systems:

    • Hexane/Ethyl Acetate

    • Hexane/Dichloromethane

    • Toluene/Ethyl Acetate

  • Rationale: The mobile phase competes with the analyte for binding sites on the stationary phase. A solvent system that is too polar will cause all compounds to elute quickly with poor separation. Conversely, a system that is not polar enough will result in very slow or no elution.[14]

Q3: My TLC shows good separation, but the column chromatography is failing. Why?

A3: This is a common issue. Here are several potential causes and solutions:

  • Solvent System Strength: The solvent system that gives a good Rf on TLC might be too strong for the column.[11] For column chromatography, it's often beneficial to use a slightly less polar solvent system than the one optimized for TLC.[15] If your TLC solvent was 20% ethyl acetate in hexane, try starting the column with 10-15% ethyl acetate in hexane.

  • Column Overloading: Loading too much crude sample onto the column will lead to broad bands and poor separation. A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1.

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to uneven solvent flow and co-elution of compounds.[16][17] Ensure the column is packed uniformly using a slurry method.

Sample Loading and Elution

Q4: What is the best way to load my sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the silica bed. This is the preferred method if your compound is readily soluble in the eluent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method prevents issues with the sample precipitating at the top of the column.

Q5: My compound is taking a very long time to elute, or it's "streaking" down the column. What should I do?

A5: This phenomenon, known as tailing, can be caused by several factors:

  • Insufficient Mobile Phase Polarity: The eluent is not strong enough to effectively move the compound down the column. You can switch to a more polar solvent system (gradient elution). For example, if you started with 10% ethyl acetate in hexane, you can gradually increase the concentration to 20%, 30%, and so on.[10]

  • Compound Instability: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, leading to degradation and streaking.[10][18] If you suspect this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.[18]

Q6: All my fractions seem to contain a mixture of compounds. How can I improve the separation?

A6:

  • Optimize the Solvent System: Go back to TLC and find a solvent system that gives a larger difference in Rf values between your desired compound and the impurities.

  • Increase Column Length: A longer column provides more surface area for interaction, which can improve separation.[17]

  • Decrease the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to sharper bands and better resolution.[17]

  • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first, then gradually increase the polarity to elute your target compound.

Post-Chromatography Issues

Q7: I've collected my fractions, but I'm not sure which ones contain the pure product.

A7: The most reliable way to identify the correct fractions is to run a TLC analysis on them. Spot a small amount from each fraction (or every few fractions) on a TLC plate alongside your crude starting material. The fractions that show a single spot corresponding to the Rf of your desired product should be combined.

Q8: After removing the solvent, my yield is very low.

A8:

  • Incomplete Elution: Your compound may still be on the column. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if more of your compound elutes.

  • Compound Decomposition: As mentioned earlier, the compound may have degraded on the silica gel.[10]

  • Dilute Fractions: The compound may have eluted over a large number of fractions, and you may not have identified all of them.[10] Concentrate a wider range of fractions to see if you can recover more product.

Safety Precautions

This compound and related nitroaromatic compounds should be handled with care.

  • Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[19]

  • Irritation: They can cause serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[19]

  • Ventilation: Work in a well-ventilated area or a fume hood.[19]

References

Common side products in the synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene. Our objective is to move beyond standard protocols and provide in-depth troubleshooting for the formation of common side products, ensuring higher yields and purity in your experiments.

Section 1: The Main Reaction - A Mechanistic Overview

The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) of 1-chloro-2,5-dimethylbenzene (also known as 2-chloro-p-xylene). The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3]

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring: the two methyl groups (-CH₃) and the single chloro group (-Cl).

  • Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring, primarily through an inductive effect and hyperconjugation. They are strong ortho, para-directors.[4][5]

  • Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+R), making it an ortho, para-director.

In the case of 1-chloro-2,5-dimethylbenzene, these directing effects synergize. The position C4 is ortho to the methyl group at C5 and meta to the other substituents. This position is sterically accessible and electronically activated, making it the primary site of electrophilic attack by the nitronium ion.

Main_Reaction_Mechanism sub 1-Chloro-2,5-dimethylbenzene reagent + HNO₃ / H₂SO₄ sigma_complex Sigma Complex (Arenium Ion) reagent->sigma_complex Attack on NO₂⁺ nitronium NO₂⁺ (Electrophile) product This compound sigma_complex->product Deprotonation (-H⁺) Restores Aromaticity

Caption: Primary reaction pathway for the nitration of 1-chloro-2,5-dimethylbenzene.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the identification and prevention of side products.

Q1: My yield of the desired 4-nitro isomer is low, and I'm detecting other isomers by GC-MS. What are they and why did they form?

A: While the 4-nitro isomer is the major product, the formation of other regioisomers is possible, albeit in smaller quantities. The most likely isomeric side products are 1-Chloro-2,5-dimethyl-3-nitrobenzene and 1-Chloro-2,5-dimethyl-6-nitrobenzene .

  • Causality: Their formation is a result of nitration at the other available positions on the ring (C3 and C6).

    • 3-Nitro Isomer: Attack at C3 is electronically less favorable and sterically hindered by the adjacent methyl and chloro groups.

    • 6-Nitro Isomer: Attack at C6 is ortho to both the chloro and a methyl group. While electronically activated, this position experiences significant steric hindrance from the adjacent methyl group at C5.

  • Troubleshooting & Prevention:

    • Temperature Control: Lowering the reaction temperature (e.g., maintaining 0-10°C during the addition of the nitrating mixture) increases the selectivity of the reaction. Electrophilic aromatic substitutions are more selective at lower temperatures, favoring the thermodynamically most stable product.

    • Rate of Addition: Add the nitrating mixture dropwise to the substrate solution. A slow addition rate prevents localized temperature spikes and high concentrations of the nitronium ion, which can reduce selectivity.

Q2: I'm observing a product with a significantly higher molecular weight, suggesting dinitration. How can I prevent this?

A: The formation of dinitrated products, such as 1-Chloro-2,5-dimethyl-4,6-dinitrobenzene , is a classic side reaction in nitrations when conditions are too harsh.

  • Causality: The initial product, this compound, can undergo a second nitration. Although the newly introduced nitro group is strongly deactivating, the two methyl groups still activate the ring sufficiently for a second substitution to occur if the reaction is pushed too hard.[2][6] This typically happens at elevated temperatures or with an excess of the nitrating agent.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed 50°C. For many nitrations, maintaining a temperature below this threshold is critical to prevent dinitration.[2]

    • Stoichiometry: Use a precise molar ratio of nitric acid to the aromatic substrate, typically ranging from 1:1 to 1.1:1. Avoid using a large excess of the nitrating mixture.

    • Reaction Time: Monitor the reaction's progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Unnecessarily long reaction times increase the probability of side reactions.

Troubleshooting_Flowchart start Problem: Low Yield or Impure Product issue1 Isomeric Impurities Detected (e.g., 3-nitro, 6-nitro) start->issue1 issue2 High MW Impurities Detected (Dinitration) start->issue2 issue3 Acidic/Oxidized Impurities (Carboxylic Acids) start->issue3 cause1 Cause Poor Regioselectivity issue1->cause1 solution1 Solution - Maintain temp 0-10°C during addition - Slow, dropwise addition of nitrating mix cause1->solution1 cause2 Cause Reaction conditions too harsh issue2->cause2 solution2 Solution - Do not exceed 50°C - Use precise 1.1:1 stoichiometry - Monitor and quench reaction promptly cause2->solution2 cause3 Cause Oxidation of methyl groups issue3->cause3 solution3 Solution - Avoid high temperatures - Use minimum required reaction time - Ensure efficient stirring cause3->solution3

Caption: Troubleshooting flowchart for common synthesis issues.

Q3: My product mixture shows signs of oxidation (e.g., acidic impurities removable by a base wash). What caused this?

A: The methyl groups on the benzene ring are susceptible to oxidation by hot, concentrated nitric acid, a strong oxidizing agent. This can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives, such as 2-Chloro-5-methyl-4-nitrobenzoic acid .

  • Causality: This side reaction is highly dependent on temperature. Localized "hot spots" in the reaction mixture due to poor stirring or too rapid addition of the nitrating mixture can initiate oxidation.

  • Troubleshooting & Prevention:

    • Temperature Management: This is the most critical factor. Adhering to the recommended temperature profile is essential.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and reagent concentration.

    • Alternative Nitrating Agents: In sensitive cases, milder nitrating agents could be considered, although this would require significant process development. For instance, using a solid acid catalyst instead of sulfuric acid can sometimes reduce oxidative side reactions.[7]

Section 3: Recommended Experimental Protocol (Yield & Purity Optimized)

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Substrate Preparation: In the flask, dissolve 1-chloro-2,5-dimethylbenzene (1.0 eq) in a suitable solvent like dichloromethane or, if performing a solvent-free reaction, add it directly. Cool the flask to 0-5°C with stirring.

  • Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (approx. 2.0 eq) to concentrated nitric acid (1.05 eq) while cooling the funnel in a separate ice bath.

  • Reaction: Add the cold nitrating mixture to the stirred substrate solution dropwise over a period of 60-90 minutes. Critically, ensure the internal temperature of the reaction mixture does not rise above 10°C during the addition.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours, monitoring by TLC/GC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to remove any acidic (oxidized) byproducts. Finally, wash again with cold water.

  • Drying: Dry the crude product under vacuum.

Section 4: Purification and Analysis

  • Purification Protocol (Recrystallization):

    • Choose a suitable solvent system, such as ethanol or a mixture of ethanol and water.

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If necessary, hot-filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to yield pure this compound.

  • Analytical Confirmation:

    • GC-MS: Ideal for identifying the presence and relative quantities of isomeric and dinitrated side products.

    • ¹H NMR: Will confirm the structure of the desired product and can be used to detect isomers by looking for distinct aromatic splitting patterns and chemical shifts.

    • Melting Point: A sharp melting point close to the literature value (78-79°C) is a good indicator of high purity.[8]

Section 5: Summary of Common Side Products

Side Product NameStructureLikely CausePreventative Measure
1-Chloro-2,5-dimethyl-3-nitrobenzene IsomerPoor regioselectivity due to high temperature or rapid addition.Maintain 0-10°C during addition; add nitrating mixture slowly.
1-Chloro-2,5-dimethyl-6-nitrobenzene IsomerPoor regioselectivity, steric hindrance is a factor.Maintain 0-10°C during addition; add nitrating mixture slowly.
1-Chloro-2,5-dimethyl-4,6-dinitrobenzene Dinitration ProductExcessive temperature (>50°C), excess nitrating agent, long reaction time.Strict temperature control, precise stoichiometry, reaction monitoring.
2-Chloro-5-methyl-4-nitrobenzoic acid Oxidation ProductHigh reaction temperature, localized hot spots.Strict temperature control, efficient stirring.

References

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS: 34633-69-7). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important chemical intermediate. We will delve into the reaction's core principles, troubleshoot common experimental issues, and provide a detailed, optimized protocol.

Section 1: Reaction Fundamentals and Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 1-chloro-2,5-dimethylbenzene (also known as 2-chloro-p-xylene). The primary challenge in this synthesis is not driving the reaction to completion, but rather controlling the position of nitration (regioselectivity) to maximize the desired product over isomeric impurities.

The substitution pattern on the starting material dictates the outcome. The benzene ring has three substituents: a chloro group at C1, a methyl group at C2, and a methyl group at C5.

  • Activating Groups (Ortho-, Para-Directing): The two methyl groups (-CH₃) are electron-donating and strongly activate the ring towards EAS, directing incoming electrophiles to their ortho and para positions.

  • Deactivating Group (Ortho-, Para-Directing): The chloro group (-Cl) is electron-withdrawing (deactivating) via induction but is still ortho-, para-directing due to resonance.

The interplay of these effects determines the final product distribution. The C4 position is highly favored due to the cumulative directing effects of the C1-chloro (para) and C5-methyl (ortho) groups, and it is less sterically hindered than other potential sites. However, side reactions can lead to the formation of other isomers, primarily at the C6 and C3 positions, which complicates purification and reduces the yield of the target molecule.

G cluster_0 Regioselectivity in the Nitration of 1-Chloro-2,5-dimethylbenzene cluster_1 Directing Effects cluster_2 Potential Nitration Products reagents Starting Material: 1-Chloro-2,5-dimethylbenzene Cl C1-Cl (ortho, para) Me2 C2-Me (ortho, para) Me5 C5-Me (ortho, para) P4 Desired Product (C4) This compound Cl->P4 para P6 Isomeric Impurity (C6) Me2->P6 para P3 Isomeric Impurity (C3) Me2->P3 ortho Me5->P4 ortho Me5->P6 ortho

Caption: Directing effects on 1-chloro-2,5-dimethylbenzene.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Q: My final isolated yield is significantly lower than the reported 68%. What are the most likely causes?

    • A: Low yield can stem from several factors. The most common are:

      • Poor Regioselectivity: Formation of a high percentage of unwanted isomers is the primary cause of yield loss for the desired product. This is often due to poor temperature control. The nitration reaction is highly exothermic, and temperature spikes can reduce selectivity.

      • Incomplete Reaction: Insufficient reaction time or a non-stoichiometric amount of the nitrating agent can leave a significant amount of starting material unreacted, complicating purification and lowering the yield.

      • Product Loss During Workup: The desired product has some solubility in the acidic aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after quenching the reaction. Insufficient washing to remove acidic residue can also lead to product degradation during solvent evaporation.

      • Over-nitration/Oxidation: If the reaction conditions are too harsh (high temperature, overly concentrated acid), dinitration or oxidation of the activating methyl groups can occur, leading to tar formation and loss of the desired mononitrated product.

Issue 2: High Levels of Isomeric Impurities

  • Q: My crude product shows multiple spots on TLC and GC analysis indicates significant isomeric impurities. How can I improve the selectivity for the 4-nitro isomer?

    • A: Improving regioselectivity is critical and hinges on controlling the reaction kinetics.

      • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature (e.g., 0°C) throughout the addition of the nitrating agent.[1] Use an ice-salt bath or a cryo-cooler for robust temperature management. Lower temperatures favor the formation of the most thermodynamically stable isomer, which is the desired C4 product.

      • Slow Reagent Addition: Add the nitrating agent (e.g., a pre-mixed solution of nitric and sulfuric acid) dropwise to the substrate solution. This allows the cooling system to dissipate the heat generated from the reaction and prevents localized temperature increases that can lead to side product formation.

      • Choice of Nitrating System: While mixed sulfuric and nitric acid is standard, alternative nitrating agents can offer different selectivity profiles. For some substrates, milder reagents like bismuth subnitrate/thionyl chloride or dinitrogen pentoxide over a zeolite catalyst have been used to improve regioselectivity, though these may require further optimization for this specific substrate.[2][3][4]

Issue 3: Formation of Dark, Tarry Byproducts

  • Q: The reaction mixture turned dark brown/black, and I obtained a sticky, oily crude product that is difficult to handle. What went wrong?

    • A: Dark coloration and tar formation are classic signs of side reactions like oxidation or polynitration.

      • Cause - Excessive Temperature: As mentioned, high temperatures can cause the strong oxidizing agents (nitric and sulfuric acid) to attack the electron-rich aromatic ring and the activating methyl groups, leading to degradation.

      • Cause - Incorrect Stoichiometry: Using a large excess of nitric acid can promote the formation of dinitrated products, which are often more colored and can contribute to a complex mixture.

      • Prevention: Adhere strictly to the recommended temperature (0°C) and stoichiometry. Ensure your starting material is pure, as impurities can sometimes catalyze decomposition pathways.

Issue 4: Difficulty in Product Purification

  • Q: I am struggling to separate the this compound from the starting material and its isomers. What is the most effective purification strategy?

    • A: The structural similarity of the isomers makes purification challenging. A multi-step approach is often necessary.

      • Aqueous Workup: After quenching the reaction on ice, thoroughly wash the organic extract with water, followed by a dilute sodium bicarbonate or sodium carbonate solution to remove all acid traces, and finally with brine.[5]

      • Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale. The desired 4-nitro product and its isomers will have different solubilities in various solvents. Experiment with solvents like ethanol, methanol, or hexane/ethyl acetate mixtures to find conditions where the desired product selectively crystallizes out.

      • Silica Gel Chromatography: For smaller scales or to achieve very high purity, column chromatography is effective. Use a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate or dichloromethane) and carefully collect the fractions, monitoring by TLC.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal nitrating agent for this synthesis?

    • A standard and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[6]

  • Q2: How can I monitor the reaction's progress?

    • The reaction can be conveniently monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Periodically take a small aliquot from the reaction mixture, quench it in ice water, extract with a small amount of solvent (e.g., ethyl acetate), and spot it on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot has disappeared.

  • Q3: What are the critical safety precautions for this reaction?

    • Handling concentrated nitric and sulfuric acids requires extreme caution. This reaction is highly exothermic and produces toxic fumes.

      • Always work in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

      • When preparing the mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.

      • Have a base (like sodium bicarbonate) ready to neutralize any spills.

  • Q4: How should the reaction be properly quenched?

    • Quenching must be done carefully to control the exothermic decomposition of excess nitrating agent. The recommended procedure is to pour the entire reaction mixture slowly onto a large amount of crushed ice with stirring. This dilutes the acid and dissipates the heat safely. Do not add water directly to the concentrated acid mixture, as this can cause a violent exothermic event.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Nitrating Mixture: Slowly add 15 mL conc. HNO₃ to 15 mL conc. H₂SO₄ in an ice bath. Keep cold. D 4. Add Nitrating Mixture: Add the cold nitrating mixture dropwise over 30-45 minutes. Maintain temperature at 0-5°C. A->D B 2. Prepare Substrate Solution: Dissolve 1-chloro-2,5-dimethylbenzene in 30 mL acetic acid. C 3. Cool Substrate Solution: Cool the substrate solution to 0°C in an ice-salt bath with vigorous stirring. B->C C->D E 5. Stir and Monitor: Stir at 0°C for 2 hours. Monitor reaction by TLC until starting material is consumed. D->E F 6. Quench Reaction: Slowly pour the reaction mixture onto 300g of crushed ice with stirring. E->F G 7. Isolate Crude Product: Collect the precipitated solid by vacuum filtration. Wash with cold water until neutral. F->G H 8. Purify by Recrystallization: Recrystallize the crude solid from ethanol to obtain pure yellow crystals. G->H I 9. Dry and Characterize: Dry the product under vacuum. Determine yield and confirm purity (m.p., NMR, GC-MS). H->I

Caption: Optimized workflow for this compound synthesis.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid (98%) in an ice bath. While stirring, slowly add 15 mL of concentrated nitric acid (70%). Keep this mixture cold until use.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-chloro-2,5-dimethylbenzene in 30 mL of glacial acetic acid.

  • Cooling: Cool the substrate solution to 0°C using an ice-salt bath.

  • Nitration: Add the cold nitrating mixture to the addition funnel and add it dropwise to the stirred substrate solution over 30-45 minutes. It is critical to ensure the internal temperature does not rise above 5°C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours. Monitor the reaction's completion by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture over a stirred slurry of 300 g of crushed ice in a large beaker.

  • Isolation: The product will precipitate as a pale-yellow solid. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (check with pH paper).

  • Purification: The most common and effective purification method is recrystallization from ethanol or methanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying and Analysis: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a yellow solid. Calculate the yield and confirm the structure and purity using standard analytical techniques (Melting Point, NMR, GC-MS).

Section 5: Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis outcome. This data is synthesized from established principles of electrophilic aromatic substitution reactions.

ParameterConditionExpected Impact on YieldExpected Impact on Purity (Selectivity)Rationale
Temperature 0-5°COptimalHighMinimizes exothermic runaway and favors the formation of the thermodynamically more stable 4-nitro isomer over kinetic side products.[1]
> 10°CDecreasedLowIncreased rates of side reactions, including formation of other isomers and oxidative decomposition (tarring).
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)GoodGoodStandard, effective method for generating the required nitronium ion (NO₂⁺) electrophile.[6]
HNO₃ in Acetic AnhydrideVariableModerate to GoodA less harsh alternative, but may be less effective for deactivated rings and can pose different selectivity challenges.
Addition Rate Slow (Dropwise)HighHighAllows for effective heat dissipation, preventing localized temperature spikes that reduce selectivity.
Fast (Pouring)LowVery LowLeads to a rapid, uncontrolled exotherm, causing significant byproduct formation and potential safety hazards.
Workup Neutral Wash (e.g., NaHCO₃)HighHighRemoves residual acid, preventing potential product degradation during solvent removal and storage.[5][7]
Water Wash OnlyGoodGoodGenerally sufficient, but a basic wash provides an extra measure of stability for the final product.

References

Technical Support Center: Troubleshooting Low Yield in the Preparation of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene. As a critical intermediate in various synthetic pathways, achieving a high yield of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation via the electrophilic nitration of 2,5-dimethylchlorobenzene. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the reaction and enable effective problem-solving.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of this compound can often be attributed to a handful of critical factors, primarily related to reaction conditions and the formation of unwanted byproducts. This section will diagnose common problems and provide actionable solutions.

Problem 1: My yield is significantly lower than expected, and I observe a mixture of products.

This is the most common issue and typically points to a lack of regioselectivity and the formation of undesired isomers.

Root Cause Analysis:

The nitration of 2,5-dimethylchlorobenzene is an electrophilic aromatic substitution reaction. The substituents on the benzene ring—two methyl groups and a chlorine atom—direct the incoming electrophile (the nitronium ion, NO₂⁺). Methyl groups are activating and ortho-, para-directing, while chlorine is deactivating but also ortho-, para-directing. The directing effects of these groups can lead to the formation of multiple isomers.

Solution:

Controlling the reaction temperature is critical for maximizing the yield of the desired 4-nitro isomer.

  • Maintain a low reaction temperature: The nitration of activated aromatic rings is highly exothermic.[1] Running the reaction at a controlled low temperature, typically between 0-10°C, can significantly favor the formation of the thermodynamically more stable para-nitro product over the ortho isomers. Higher temperatures can lead to a less selective reaction and an increase in byproducts.[2]

Experimental Protocol for Temperature Control:

  • Combine the concentrated sulfuric acid and 2,5-dimethylchlorobenzene in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool this mixture in an ice-salt bath to achieve a stable internal temperature between 0°C and 5°C.

  • Slowly add the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at this low temperature for the recommended reaction time.

Problem 2: I'm observing significant amounts of a dark, tarry substance in my reaction mixture.

The formation of dark-colored byproducts is often indicative of side reactions such as oxidation or dinitration.

Root Cause Analysis:

  • Dinitration: The product, this compound, is less reactive than the starting material due to the electron-withdrawing nitro group. However, under harsh conditions (excess nitrating agent, high temperatures), dinitration can occur.[3][4]

  • Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of carboxylic acids and other colored byproducts. The presence of nitrogen dioxide (NO₂) in the nitric acid can also promote oxidation of the methyl groups.[5]

Solutions:

  • Precise Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating mixture. A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material, but a large excess should be avoided to minimize dinitration. A molar ratio of nitric acid to the aromatic substrate of around 1.1:1 is a good starting point.

  • Control of Reaction Temperature: As mentioned previously, maintaining a low temperature is crucial to prevent both dinitration and oxidation.

  • Use of High-Purity Nitric Acid: Ensure the nitric acid used is of high purity and free from significant amounts of dissolved nitrogen oxides.

Problem 3: My final product is difficult to purify and appears to be contaminated with other isomers.

Even with optimized reaction conditions, the formation of small amounts of isomeric byproducts is possible. Effective purification is key to obtaining a high-purity final product.

Root Cause Analysis:

The primary isomeric byproducts are 1-chloro-2,5-dimethyl-3-nitrobenzene and 1-chloro-2,5-dimethyl-6-nitrobenzene. These isomers often have similar physical properties to the desired product, making separation challenging.

Solution: Fractional Crystallization

Fractional crystallization is an effective method for separating the desired 4-nitro isomer from its ortho counterparts. This technique relies on the different solubilities of the isomers in a particular solvent.

Experimental Protocol for Fractional Crystallization:

  • After the reaction work-up (quenching with ice water and neutralization), dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature. The desired this compound, often being less soluble, should crystallize out first.

  • Collect the crystals by filtration.

  • The purity of the crystals can be checked by melting point determination or thin-layer chromatography (TLC).[6]

  • If necessary, a second recrystallization can be performed to achieve higher purity.

Compound Melting Point (°C) Solubility Profile
This compound78-79Less soluble in cold ethanol
Isomeric ByproductsVariableGenerally more soluble in cold ethanol

Note: The melting point and solubility data are typical values and may vary slightly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of sulfuric acid to nitric acid in the nitrating mixture?

A common and effective nitrating mixture consists of a 1:1 to 2:1 volumetric or molar ratio of concentrated sulfuric acid to concentrated nitric acid.[7] The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[8][9]

Q2: How critical is the reaction time?

The reaction time should be sufficient to allow for complete consumption of the starting material. This can be monitored by TLC. Typically, reaction times range from 1 to 3 hours. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions.

Q3: What is the best work-up procedure for this reaction?

A standard work-up procedure involves carefully pouring the reaction mixture over crushed ice. This serves to quench the reaction and precipitate the crude product. The precipitate can then be collected by vacuum filtration and washed with cold water to remove any remaining acid. A subsequent wash with a dilute sodium bicarbonate or sodium carbonate solution can be used to neutralize any residual acid before further purification.

Q4: Are there any specific safety precautions I should take?

Yes, this reaction involves the use of concentrated strong acids and the formation of a nitroaromatic compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Always add acid to water, never the other way around, to avoid violent exothermic reactions. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath.

  • Quenching: The quenching of the reaction mixture with ice water is highly exothermic and should be done slowly and with caution.

Visualizing the Reaction Pathway and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_electrophile_formation Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution 2,5-Dimethylchlorobenzene 2,5-Dimethylchlorobenzene Intermediate Arenium Ion Intermediate 2,5-Dimethylchlorobenzene->Intermediate Attack by π-system HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ Protonation & Dehydration NO2+->Intermediate HSO4- Bisulfate (HSO₄⁻) Product This compound HSO4-->Product H3O+ Hydronium (H₃O⁺) Intermediate->Product Deprotonation by HSO₄⁻

Caption: Reaction mechanism for the nitration of 2,5-dimethylchlorobenzene.

Troubleshooting_Workflow Start Low Yield of this compound Check_Temp Was reaction temperature maintained at 0-10°C? Start->Check_Temp Check_Stoichiometry Was the nitrating agent used in slight excess (e.g., 1.1 eq)? Check_Temp->Check_Stoichiometry Yes High_Temp High temperature likely caused side reactions (isomers, oxidation). Solution: Repeat with strict temperature control. Check_Temp->High_Temp No Check_Purity Was high-purity nitric acid used? Check_Stoichiometry->Check_Purity Yes Excess_Nitrating Excess nitrating agent may have caused dinitration. Solution: Use precise stoichiometry. Check_Stoichiometry->Excess_Nitrating No Impure_Acid Impurities (e.g., NO₂) can cause oxidation. Solution: Use fresh, high-purity nitric acid. Check_Purity->Impure_Acid No Purification Isomeric impurities present. Solution: Purify via fractional crystallization. Check_Purity->Purification Yes High_Temp->Start Retry Excess_Nitrating->Start Retry Impure_Acid->Start Retry Success High Yield, High Purity Product Purification->Success

Caption: A workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Characterization of Impurities in Crude 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purity of 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key intermediate in the synthesis of various industrial chemicals and pharmaceuticals, is critical for ensuring the safety, efficacy, and quality of the final products. The synthesis, typically involving the nitration of 2-chloro-1,4-dimethylbenzene, can inadvertently generate a range of impurities, including positional isomers, unreacted starting materials, and by-products from side reactions. This guide provides a comprehensive, question-and-answer-based resource for researchers, analytical scientists, and process chemists to effectively identify, characterize, and troubleshoot impurities in crude batches of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurity profile is intrinsically linked to the synthesis route, which is most commonly the electrophilic nitration of 2-Chloro-1,4-dimethylbenzene.[1] The directing effects of the chloro- (ortho-, para-directing) and methyl- (ortho-, para-directing) groups, combined with the reaction conditions, dictate the potential impurities.

Commonly Expected Impurities:

  • Positional Isomers: These are the most common and challenging impurities. The nitration can occur at other positions on the aromatic ring, leading to isomers with the same molecular formula (C8H8ClNO2) and weight (185.61 g/mol ).[2][3]

    • 1-Chloro-2,5-dimethyl-3-nitrobenzene: Nitration occurs ortho to the chloro group.

    • 1-Chloro-2,5-dimethyl-6-nitrobenzene: Nitration occurs ortho to both a methyl and the chloro group.

    • 4-Chloro-2,5-dimethyl-1-nitrobenzene: (This is the target molecule, provided for structural comparison).

  • Unreacted Starting Material:

    • 2-Chloro-1,4-dimethylbenzene: Incomplete nitration will leave residual starting material.

  • Dinitrated By-products: Under harsh nitration conditions (e.g., high temperature or excess nitric acid), a second nitro group can be added to the ring, forming dinitro-isomers (C8H7ClN2O4).[4]

  • Oxidative By-products: The strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic compounds or other oxidation products.[5]

  • Sulfonated By-products: If sulfuric acid is used in the nitrating mixture, competing sulfonation reactions can occur, particularly at higher temperatures.[5]

The following table summarizes these potential impurities.

Impurity Type Compound Name Molecular Formula Molecular Weight ( g/mol ) Synthetic Origin
Target Molecule This compoundC8H8ClNO2185.61Main Product
Positional Isomer 1-Chloro-2,5-dimethyl-3-nitrobenzeneC8H8ClNO2185.61Alternative Nitration Site
Positional Isomer 1-Chloro-2,5-dimethyl-6-nitrobenzeneC8H8ClNO2185.61Alternative Nitration Site
Starting Material 2-Chloro-1,4-dimethylbenzeneC8H9Cl140.61Incomplete Reaction
Dinitrated By-product e.g., 1-Chloro-2,5-dimethyl-4,6-dinitrobenzeneC8H7ClN2O4230.60Over-nitration
Oxidative By-product e.g., 2-Chloro-4,6-dimethyl-5-nitrophenolC8H8ClNO3201.61Oxidation Side Reaction
Q2: What is the recommended initial analytical approach for a purity assessment?

A2: A dual-pronged approach using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust strategy for an initial assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for initial purity screening of volatile and semi-volatile compounds like this compound. It provides excellent separation efficiency and delivers mass-to-charge ratio (m/z) data, which is invaluable for tentative identification. The EPA Method 8091 for nitroaromatics provides a solid foundation for method development.[6] GC-MS can readily detect unreacted starting materials, dinitrated species, and other by-products that have different molecular weights.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is often superior for separating thermally labile compounds and, crucially, for resolving positional isomers that may co-elute in GC.[7][8] The different dipole moments and polarities of the isomers can be exploited by selecting an appropriate stationary phase (e.g., a Phenyl or Cyano phase) to achieve separation.[8] A UV detector set at a wavelength where all nitroaromatic compounds absorb (e.g., 254 nm) allows for straightforward detection.[9]

Q3: How can I confirm the identity of the main product, this compound?

A3: Confirmation requires a combination of techniques and comparison against a certified reference standard.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show the correct molecular ion peak (M+) at m/z 185 and a characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural information. For the target compound, you would expect to see distinct signals for the two aromatic protons and the two methyl groups. Their chemical shifts and coupling patterns are unique to this specific isomer.

    • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the overall structure and substitution pattern.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-Cl, C-H (aromatic and aliphatic), and especially the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Melting Point: A sharp melting point that matches the literature value (approx. 78-79°C) is a strong indicator of high purity.[11] A broad or depressed melting point suggests the presence of impurities.

Section 2: Detailed Troubleshooting Guide

Q4: My chromatogram (GC or HPLC) shows unexpected peaks. How do I proceed with identification?

A4: This is a common scenario. A systematic approach is required, starting with the data you have and progressively moving to more advanced techniques if needed. The general workflow is outlined in the diagram in Section 4.

Step 1: Analyze the Mass Spectrum (if using GC-MS).

  • Check the Molecular Ion (M+): Does the m/z of the M+ peak match any of the potential impurities listed in the table in A1? For example, a peak at m/z 140 likely corresponds to the starting material. A peak at m/z 230 could be a dinitrated species.

  • Examine Isotope Patterns: Look for the characteristic 3:1 ratio for a single chlorine atom. If this pattern is absent, the impurity does not contain chlorine.

  • Interpret Fragmentation: Analyze the fragmentation pattern. Nitroaromatics often show characteristic losses of NO₂ (46 Da) and NO (30 Da). This can help confirm the class of the impurity.

Step 2: Evaluate Retention Time (GC and HPLC).

  • Relative Retention Time: Is the peak eluting before or after the main component? Generally, less polar compounds (like the starting material) will elute earlier in reversed-phase HPLC and later in normal-phase HPLC. In GC, more volatile compounds elute earlier.

  • Spiking Experiment: If you have a standard for a suspected impurity, inject a mixture of your crude sample and the standard. If the peak of interest increases in area without a new peak appearing, you have tentatively confirmed its identity.

Step 3: If MS Data is Uninformative or Unavailable (e.g., HPLC-UV).

  • Fraction Collection: If the peak is significant, use preparative HPLC to isolate the impurity. Once isolated, the pure fraction can be subjected to NMR and high-resolution mass spectrometry (HRMS) for unambiguous structure elucidation.

  • LC-MS Analysis: If available, switch to an LC-MS system. Even if isomers have the same nominal mass, an MS detector provides more information than UV alone.

Q5: I am struggling to separate isomeric impurities. What strategies can I employ?

A5: Separating positional isomers is a classic chromatographic challenge because they often have very similar physical properties.[8]

For HPLC:

  • Change the Stationary Phase: This is the most powerful tool. If you are using a standard C18 column, the separation is primarily based on hydrophobicity, which may be too similar between isomers.

    • Phenyl-Hexyl Phase: This phase provides π-π interactions with the aromatic ring of your analytes. The subtle differences in electron distribution caused by the varying positions of the nitro group can lead to differential retention and successful separation.[8]

    • Cyano (CN) Phase: A cyano phase offers different selectivity based on dipole-dipole interactions. It can be operated in both normal-phase and reversed-phase modes.

  • Vary the Mobile Phase:

    • Solvent Type: Switching from methanol to acetonitrile (or vice-versa) as the organic modifier in a reversed-phase method can alter selectivity. Acetonitrile is a weaker π-π interactor than methanol and can change the retention order.

    • Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks by increasing the interaction time with the stationary phase.

For GC:

  • Use a Different Polarity Column: If you are using a standard non-polar DB-5 or HP-5ms column, switch to a more polar column.

    • "WAX" or Phenyl-type Columns: A column with a polyethylene glycol (e.g., WAX) or high-phenyl content stationary phase can provide different selectivity for aromatic isomers.

  • Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2 °C/min) through the elution range of the isomers. This can significantly improve resolution.

Q6: My mass spectrometry data is ambiguous. How can I get more definitive structural information?

A6: When standard GC-MS is insufficient, especially for distinguishing isomers with nearly identical fragmentation patterns, more advanced techniques are necessary.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide a highly accurate mass measurement (to within 5 ppm). This allows you to determine the elemental formula of an impurity, confirming it is indeed an isomer (C8H8ClNO2) and not a different compound with the same nominal mass.

  • GC-MS/MS or LC-MS/MS (Tandem Mass Spectrometry): In MS/MS, you select the molecular ion of your co-eluting peaks (e.g., m/z 185), fragment it in a collision cell, and then analyze the resulting product ions. Positional isomers, while producing similar initial mass spectra, can sometimes yield different product ion spectra due to the influence of the substituent positions on bond stability. This can provide the "fingerprint" needed for differentiation.[12]

  • Chemical Derivatization: If the impurities can be chemically modified, this can create derivatives with more distinct mass spectra or better chromatographic separation. For example, reduction of the nitro group to an amine could be explored, as the resulting anilines might separate more easily.

Q7: How do I quantify the identified impurities accurately?

A7: Accurate quantification requires the use of a validated analytical method and appropriate reference standards.

  • Obtain Reference Standards: The most accurate method is to use certified reference standards for each impurity you want to quantify.

  • Method Validation: The chosen method (GC or HPLC) must be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

  • Construct a Calibration Curve: Prepare a series of solutions of the reference standard at known concentrations. Inject these and plot the peak area against the concentration to create a calibration curve.

  • Analyze the Sample: Inject your crude sample under the same conditions.

  • Calculate the Concentration: Use the peak area of the impurity in your sample and the equation from the calibration curve to determine its concentration.

  • Relative Response Factor (RRF) - If Standards are Unavailable: If a pure standard for an impurity is not available, you can estimate its concentration using the RRF relative to the main compound. This assumes the detector response is similar for the impurity and the main compound, which is a reasonable starting point for structurally similar isomers in UV or FID detectors but must be used with caution. The area percent report from a chromatogram is a simple form of this, but it is not a substitute for proper quantification.

Section 3: Standardized Analytical Protocols

Protocol 1: GC-MS Method for General Purity Screening

This protocol is designed as a starting point for identifying a broad range of potential impurities.

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5)A standard non-polar column that provides good separation for a wide range of semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading from the high-concentration main peak.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose program to separate starting material from the main product and higher boiling impurities.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 350 amuCovers the mass range of expected starting materials, products, and by-products.
Protocol 2: HPLC-UV Method for Isomer Separation

This method is optimized to resolve challenging positional isomers.

Parameter Setting Rationale
HPLC Column 150 mm x 4.6 mm ID, 3.5 µm particle size (e.g., Phenyl-Hexyl)The phenyl phase offers π-π interactions, which are crucial for separating aromatic positional isomers.[8]
Mobile Phase A WaterAqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 40% B to 70% B over 20 minutesA shallow gradient provides the best chance to resolve closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm. A DAD allows for checking peak purity by comparing spectra across a peak.
Injection Vol. 5 µLA small volume prevents peak distortion.

Section 4: Visual Workflows

A logical workflow is essential for efficiently tackling an impurity characterization project.

Impurity_Characterization_Workflow cluster_0 Initial Screening cluster_1 Data Analysis & Tentative ID cluster_2 Confirmation & Elucidation cluster_3 Quantification Start Crude Sample of this compound GCMS GC-MS Analysis (Protocol 1) Start->GCMS HPLC HPLC-UV Analysis (Protocol 2) Start->HPLC AnalyzeMS Analyze Mass Spectra (M+, Isotopes, Fragments) GCMS->AnalyzeMS AnalyzeRT Analyze Retention Times & Compare Chromatograms HPLC->AnalyzeRT TentativeID Tentative Impurity ID (Isomers, SM, By-products) AnalyzeMS->TentativeID AnalyzeRT->TentativeID Spiking Spiking with Standards TentativeID->Spiking Standard Available? NMR Isolate & Run NMR TentativeID->NMR Structure Unknown? HRMS LC-HRMS for Accurate Mass TentativeID->HRMS Isomer Ambiguity? Confirmation Unambiguous Structure Confirmed Spiking->Confirmation NMR->Confirmation HRMS->Confirmation Quant Quantify using Validated Method with Certified Standards Confirmation->Quant

Caption: General workflow for impurity characterization.

Troubleshooting_Tree Start Problem Observed in Initial Analysis Q1 Are there unexpected peaks? Start->Q1 Q2 Are peaks co-eluting (poor resolution)? Start->Q2 A1_MS Check MS Data: M.W., Fragments Q1->A1_MS Yes A2_HPLC HPLC: Change stationary phase (e.g., to Phenyl-Hexyl) Q2->A2_HPLC Yes A2_GC GC: Change column polarity or slow oven ramp Q2->A2_GC A1_Spike Spike with Known Standards A1_MS->A1_Spike A1_Isolate Isolate for NMR/HRMS A1_Spike->A1_Isolate A2_Optimize Optimize mobile phase (solvent, temp) A2_HPLC->A2_Optimize

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Recrystallization of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Chloro-2,5-dimethyl-4-nitrobenzene via recrystallization. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible purification process.

Part 1: Foundational Knowledge & Compound Analysis

Before selecting a solvent, a thorough understanding of the target compound's properties is critical. This knowledge forms the basis for all subsequent methodological decisions.

FAQ: What are the key physical properties of this compound?

Understanding the molecule's physical characteristics is the first step in predicting its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34633-69-7[1][2][3]
Molecular Formula C₈H₈ClNO₂[1][3][4]
Molecular Weight 185.61 g/mol [1][3][4]
Melting Point 78-79°C[2]
Appearance Crystalline Solid[5]

The structure consists of a substituted benzene ring, which imparts significant non-polar character. However, the presence of the nitro (-NO₂) and chloro (-Cl) groups introduces polarity. This dual nature suggests that solvents of intermediate polarity, or a mixed solvent system, will likely be most effective.

Part 2: The Core Principles of Solvent Selection

Recrystallization is a powerful purification technique, but its success is entirely dependent on the choice of solvent.[6] The ideal solvent must exhibit a specific set of properties tailored to the solute.

FAQ: What defines an ideal recrystallization solvent?

An ideal solvent should meet the following criteria:

  • Differential Solubility: The compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[6][7] This temperature-dependent solubility gradient is the driving force of recrystallization.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute (78-79°C) to prevent the compound from "oiling out"—melting before it dissolves. If a higher boiling solvent is used, the concentration must be carefully controlled.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

FAQ: How do I start the solvent selection process?

The process is empirical and should always begin with small-scale tests before committing the bulk of your material.[6] A systematic screening approach is the most efficient path to identifying a suitable solvent or solvent system.

Part 3: Experimental Workflow for Solvent Screening

This section provides a structured, self-validating protocol for testing potential solvents.

Solvent Screening Workflow Diagram

The following diagram illustrates the decision-making process for empirically determining the best solvent.

Recrystallization_Solvent_Screening cluster_setup Setup cluster_heating Heating & Dissolution cluster_cooling Cooling & Crystallization cluster_evaluation Evaluation Start Start: Place ~20 mg of crude compound in a test tube Add_Solvent Add candidate solvent dropwise at room temperature Start->Add_Solvent Shake Agitate/Shake Add_Solvent->Shake Dissolves_Cold Dissolves completely at room temp? Shake->Dissolves_Cold Heat Heat solution gently (e.g., in a water bath) Dissolves_Cold->Heat No Bad_Solvent_2 Result: Poor solvent (Too soluble) Dissolves_Cold->Bad_Solvent_2 Yes Dissolves_Hot Dissolves completely when hot? Heat->Dissolves_Hot Cool_Slowly Cool slowly to room temp, then in an ice bath Dissolves_Hot->Cool_Slowly Yes Bad_Solvent_1 Result: Poor solvent (Insoluble) Dissolves_Hot->Bad_Solvent_1 No Crystals_Form Abundant crystals form? Cool_Slowly->Crystals_Form Good_Solvent Result: Good single solvent Crystals_Form->Good_Solvent Yes Consider_Pair Consider for use in a solvent pair Crystals_Form->Consider_Pair No/Poor Yield Bad_Solvent_1->Consider_Pair Bad_Solvent_2->Consider_Pair

Caption: Decision flowchart for empirical recrystallization solvent screening.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: To one test tube, add a candidate solvent dropwise while agitating. Add just enough to see if the solid dissolves completely at room temperature.

    • Observation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[8] However, note it as a "soluble" solvent for potential use in a solvent pair.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the mixture in a hot water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If a large volume of solvent is required or the solid never fully dissolves, the solvent is unsuitable. Note it as an "insoluble" solvent.

  • Cooling and Crystallization: If the compound fully dissolved when hot, allow the test tube to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

    • Observation: The ideal solvent is one that produces a large crop of crystals upon cooling. A solvent that results in no precipitation or a very poor yield is not ideal.[7]

Part 4: Solvent Candidates and Troubleshooting

Based on the structure of this compound, the following solvents are logical starting points for screening.

Table 2: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78.4Polar ProticExcellent starting point. Its boiling point matches the compound's melting point, requiring careful handling to avoid oiling out. Often provides good differential solubility for moderately polar aromatics.
Methanol 64.7Polar ProticMore polar than ethanol. May show lower solubility when hot, but could be effective. Its low boiling point makes it easy to remove.
Isopropanol 82.6Polar ProticSlightly less polar and higher boiling than ethanol. A very strong candidate that may circumvent the oiling out risk associated with ethanol.
Ethyl Acetate 77.1Polar AproticAn ester with intermediate polarity. Often a good solvent for compounds with some polar functionality.[9]
Toluene 110.6Non-polarThe aromatic nature of toluene is a good match for the compound's benzene ring. However, its boiling point is well above the compound's melting point, creating a high risk of oiling out. Best used as the "soluble" solvent in a pair with a non-polar solvent like heptane.
Heptane/Hexane 98.4 / 68.7Non-polarLikely to have very low solubility even when hot. Excellent candidates for the "insoluble" solvent in a solvent-pair system.[10]
Acetone 56.5Polar AproticA strong, polar aprotic solvent. May be too effective, dissolving the compound even when cold.[5] Worth testing, but more likely useful in a pair with water or hexane.
Troubleshooting Guide & FAQs

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

  • Cause: This typically occurs when a solution becomes supersaturated at a temperature above the solute's melting point (78-79°C). This is a risk with solvents that boil above this temperature (e.g., isopropanol, toluene) or when using ethanol right at its boiling point.

  • Solution 1 (Lower Temperature): Re-heat the solution until the oil fully dissolves. Add a small amount of extra solvent. Then, allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound as it cools can encourage crystallization over oiling.

  • Solution 2 (Change Solvent): Switch to a solvent with a lower boiling point, such as methanol.

  • Solution 3 (Adjust Polarity): If using a solvent pair like ethanol/water, the addition of the anti-solvent (water) may have been too rapid. Try adding the anti-solvent while the solution is hot and agitated, and add it more slowly.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Cause 1: Too much solvent was used. The solution is not sufficiently saturated for crystals to form.

  • Solution 1: Boil off some of the solvent to increase the concentration and attempt to cool again.

  • Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2a (Induce Crystallization): Try scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

  • Solution 2b (Seeding): If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.

Q: My final crystal yield is very low. How can I improve it?

  • Cause 1: Using the minimum hot solvent. Ensure you are using only the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute in the cold mother liquor, reducing your yield.

  • Cause 2: Premature crystallization. If using a solvent pair, adding the "insoluble" solvent too quickly or allowing the solution to cool during a hot filtration can cause premature precipitation, leading to loss of product.

  • Cause 3: Insufficient cooling. Ensure the final cooling step is done in an ice-water bath for a sufficient period (e.g., 15-20 minutes) to maximize precipitation from the solution.

References

Preventing the formation of byproducts in 1-Chloro-2,5-dimethyl-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support resource for the synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene. This guide is designed to move beyond standard protocols and provide you, our fellow scientists and researchers, with a deeper understanding of the reaction dynamics, enabling you to proactively troubleshoot and prevent the formation of common byproducts. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven insights to help you optimize yield, purity, and reproducibility.

Guide Structure

This document is structured as an interactive troubleshooting guide in a question-and-answer format. We will address the most common challenges encountered during the synthesis, starting with an overview of the primary synthetic pathway and its associated impurities. Each section will dissect a specific problem, explain the underlying chemical causality, and provide detailed, actionable protocols for its resolution.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound, and which byproducts should I anticipate?

The most common and industrially relevant method for synthesizing this compound is via the electrophilic aromatic substitution of 1-chloro-2,5-dimethylbenzene (also known as 2-chloro-p-xylene).[1][2] This reaction typically utilizes a nitrating mixture, classically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][5]

While effective, this reaction is seldom perfectly selective. Understanding the potential byproducts is the first step toward preventing their formation.

  • Isomeric Byproducts: The primary impurities are other mononitrated isomers. The chloro and methyl groups are both ortho-, para-directing activators (though chlorine is deactivating overall due to induction, it still directs ortho/para). This leads to nitration at other available positions on the ring, namely the 3- and 6-positions, forming 1-chloro-2,5-dimethyl-3-nitrobenzene and 1-chloro-2,5-dimethyl-6-nitrobenzene.[6][7]

  • Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., elevated temperature, high concentration of nitrating agent, or extended reaction time), a second nitration can occur, leading to dinitro-compounds such as 1-chloro-2,5-dimethyl-4,6-dinitrobenzene.[8][9]

  • Oxidative Byproducts: The nitrating mixture is a powerful oxidizing agent. The benzylic hydrogens on the methyl groups are susceptible to oxidation, which can form 4-chloro-2,5-dimethylbenzaldehyde or, with further oxidation, 4-chloro-2,5-dimethylbenzoic acid.[9]

  • Sulfonated Byproducts: Under certain conditions, particularly with oleum or at higher temperatures, competing sulfonation of the aromatic ring can occur, introducing a sulfonic acid group (-SO₃H).[8]

Table 1: Common Byproducts and Their Origin

Byproduct CategorySpecific ExamplesPrimary Cause of Formation
Isomeric Impurities 1-Chloro-2,5-dimethyl-3-nitrobenzene, 1-Chloro-2,5-dimethyl-6-nitrobenzeneCompeting electronic directing effects of the chloro and methyl substituents on the aromatic ring.
Dinitrated Products 1-Chloro-2,5-dimethyl-4,6-dinitrobenzeneOver-reaction due to harsh conditions (excess nitrating agent, high temperature, long duration).
Oxidation Products 4-Chloro-2,5-dimethylbenzaldehyde, 4-Chloro-2,5-dimethylbenzoic acidStrong oxidizing nature of the nitrating mixture acting on the benzylic methyl groups.
Sulfonated Products 4-Chloro-2,5-dimethylbenzenesulfonic acidElectrophilic attack by SO₃, a competing reaction when using sulfuric acid.[5]
Q2: My primary challenge is poor regioselectivity, resulting in a high percentage of unwanted isomers. How can I maximize the yield of the 4-nitro product?

This is the most common issue. Achieving high regioselectivity hinges on carefully controlling the reaction kinetics and thermodynamics. The formation of the 4-nitro isomer is generally favored, but this preference can be eroded under suboptimal conditions.

Core Strategy: Strict Temperature Control

The single most critical parameter for controlling isomer distribution is temperature. Nitration is a highly exothermic reaction, and localized "hot spots" can dramatically reduce selectivity.

  • Expertise & Experience: We have consistently observed that maintaining a reaction temperature between 0°C and 5°C is paramount. Lower temperatures suppress the activation energy required for the formation of the less stable isomers and minimize side reactions like oxidation. The slow, dropwise addition of the substrate to the nitrating mixture is not just a precaution; it is an essential part of thermal management.

Step-by-Step Protocol for High-Selectivity Nitration:

  • Vessel Preparation: Place a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer in an ice-salt bath.

  • Nitrating Mixture Preparation: In the flask, add the required volume of concentrated sulfuric acid. Cool the acid to 0°C. Slowly, drop-by-drop, add the stoichiometric amount (e.g., 1.05 equivalents) of concentrated nitric acid. Crucially, ensure the temperature of the mixture does not rise above 10°C during this addition.

  • Substrate Addition: Once the nitrating mixture is prepared and re-cooled to below 5°C, begin the dropwise addition of 1-chloro-2,5-dimethylbenzene. The rate of addition should be managed to keep the internal reaction temperature strictly between 0-5°C.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for a predetermined time (e.g., 1-2 hours). Monitor the reaction's progress via thin-layer chromatography (TLC) or gas chromatography (GC) to avoid extending the reaction time unnecessarily.

  • Quenching: Once the reaction is complete, the mixture should be quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This stops the reaction and precipitates the crude product.

Diagram 1: High-Selectivity Nitration Workflow

G cluster_prep Reagent Preparation (Critical Temp Control) cluster_reaction Reaction Phase (Strict Temp Control) cluster_workup Work-up A 1. Cool H₂SO₄ to 0°C B 2. Add HNO₃ dropwise (Maintain <10°C) A->B C 3. Re-cool mixed acid to <5°C B->C D 4. Add Substrate dropwise (Maintain 0-5°C) C->D E 5. Stir at 0-5°C D->E F 6. Monitor by TLC/GC E->F G 7. Quench on crushed ice F->G Reaction Complete H 8. Isolate crude product G->H

Caption: Workflow for temperature-controlled nitration to maximize regioselectivity.

Q3: How can I effectively purify the crude product to remove isomeric and other byproducts?

A robust purification strategy is essential. A multi-step approach is often the most effective.

  • Neutralization and Washing: After quenching and filtering the crude solid, it should be washed thoroughly.

    • First, wash with copious amounts of cold water to remove the bulk of the residual acid.

    • Next, wash with a cold, dilute (5%) aqueous solution of sodium bicarbonate.[10] This step is critical for neutralizing any remaining sulfuric or nitric acid and removing acidic byproducts like any 4-chloro-2,5-dimethylbenzoic acid that may have formed. Continue washing until the filtrate is no longer acidic.

    • Finally, wash again with cold water to remove any residual bicarbonate.

  • Recrystallization: This is the most powerful technique for removing isomeric impurities on a laboratory or pilot scale. The different isomers have distinct crystal lattice energies and solubilities, which can be exploited.

    • Solvent Selection: Ethanol or methanol are commonly used solvents. The ideal solvent is one in which the desired 4-nitro isomer has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in the mother liquor. You may need to screen a few solvents or solvent mixtures (e.g., ethanol/water) to find the optimal system for your specific impurity profile.

    • Fractional Crystallization: A patent describing the separation of nitrated dichlorobenzene isomers notes that carefully controlling the concentration and temperature can allow for the selective crystallization of the desired para-isomer.[11] This principle is directly applicable here.

  • Silica Gel Chromatography: For achieving the highest purity on a smaller scale, column chromatography is the method of choice.[12]

    • Mobile Phase: A non-polar solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether, is effective. The isomers will have slightly different polarities, allowing for their separation on the silica column.

Diagram 2: Purification Strategy Flowchart

G start Crude Product (from quench) wash Wash Sequence 1. Cold Water (remove bulk acid) 2. Cold 5% NaHCO₃ (neutralize) 3. Cold Water (remove salts) start->wash recrystallize Recrystallization (e.g., from Ethanol) - Removes bulk isomers wash->recrystallize chromatography Silica Gel Chromatography (Hexane/EtOAc) - For highest purity recrystallize->chromatography If higher purity needed product Pure 1-Chloro-2,5-dimethyl- 4-nitrobenzene recrystallize->product >98% Purity waste Impurities in Mother Liquor / Fractions recrystallize->waste chromatography->product >99.5% Purity chromatography->waste

Caption: A multi-step workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate quantification of intermediates and final products is paramount. 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key building block in various synthetic pathways, requires robust analytical methods to ensure process control and quality assurance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of this compound, offering insights into methodological choices and practical implementation.

Introduction to the Analyte and Chromatographic Challenges

This compound (C₈H₈ClNO₂) is a substituted nitroaromatic compound.[1][2][3] Its structure, featuring a chlorinated and nitrated benzene ring with two methyl groups, presents specific considerations for chromatographic separation. The presence of the nitro group provides a strong chromophore, making UV detection a suitable choice for quantification.[4][5] The overall non-polar nature of the molecule, with a calculated XLogP3 of 3.1, suggests good retention on reversed-phase stationary phases.[6]

The primary challenge in developing an HPLC method for this analyte lies in achieving a balance between adequate retention for good resolution from potential impurities and a reasonable analysis time. This guide will compare two primary HPLC modes: the widely used Reversed-Phase (RP-HPLC) and the less common but potentially advantageous Normal-Phase (NP-HPLC) for this class of compounds.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Reversed-phase chromatography is the workhorse of modern HPLC due to its versatility and robustness in separating a wide range of non-polar to moderately polar compounds.[7][8] For this compound, an RP-HPLC method offers a reliable and straightforward approach.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a miscible organic solvent like acetonitrile or methanol).[8] The separation is driven by hydrophobic interactions between the analyte and the stationary phase. Non-polar compounds, like our target analyte, will be more strongly retained on the non-polar stationary phase and will elute later as the proportion of the organic solvent in the mobile phase increases.

Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for RP-HPLC analysis.

Detailed Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.[9][10]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[11][12]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Validation Parameters (Hypothetical Data):

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.3 µg/mL

This data is illustrative and would need to be experimentally determined.[13][14]

Rationale for Experimental Choices
  • C18 Column: The C18 stationary phase provides strong hydrophobic interactions, ensuring good retention of the non-polar analyte.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and low UV cutoff. The high proportion of acetonitrile is necessary to elute the non-polar analyte in a reasonable time.

  • Isocratic Elution: For a single analyte quantification, isocratic elution is simpler, more robust, and provides better reproducibility than gradient elution.[15]

  • UV Detection at 254 nm: The nitroaromatic structure of the analyte ensures strong absorbance in the UV region, making 254 nm a common and sensitive wavelength for detection.[4]

Method 2: Normal-Phase HPLC (NP-HPLC) with UV Detection

While less common, normal-phase HPLC can be a powerful alternative, particularly for separating isomers or when dealing with samples that are not soluble in aqueous mobile phases.[8][16]

Principle of Separation

In NP-HPLC, the stationary phase is polar (e.g., silica or a bonded phase with polar functional groups like cyano or amino), and the mobile phase is non-polar (e.g., a mixture of hexane and a slightly more polar solvent like isopropanol or ethyl acetate).[7] Separation is based on the analyte's polar functional groups interacting with the polar stationary phase. More polar compounds are retained longer. For this compound, the nitro group will be the primary site of interaction.

Experimental Workflow

NP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Hexane/IPA Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Silica Column Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for NP-HPLC analysis.

Detailed Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter, which is compatible with organic solvents.

2. HPLC Conditions:

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The proportion of isopropanol should be carefully controlled as small changes can significantly affect retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters (Hypothetical Data):

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 97.0 - 103.0%99.1%
Precision (% RSD) ≤ 2.5%1.2%
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.6 µg/mL

This data is illustrative and would need to be experimentally determined.

Rationale for Experimental Choices
  • Silica Column: The polar silanol groups on the silica surface provide the necessary interaction sites for the nitro group of the analyte.[7]

  • Hexane/Isopropanol Mobile Phase: This is a classic non-polar mobile phase for NP-HPLC. Isopropanol acts as the polar modifier to control the elution strength.[8]

  • PTFE Filter: Polytetrafluoroethylene (PTFE) filters are resistant to the non-polar organic solvents used in NP-HPLC.

  • Strict Moisture Control: A key consideration in NP-HPLC is the control of water content in the mobile phase, as it can deactivate the silica stationary phase and lead to inconsistent retention times.

Comparative Analysis: RP-HPLC vs. NP-HPLC

FeatureReversed-Phase HPLCNormal-Phase HPLC
Principle Non-polar stationary phase, polar mobile phase. Separation by hydrophobicity.Polar stationary phase, non-polar mobile phase. Separation by polarity.
Advantages - Highly reproducible and robust.- Wide range of applications.- Less sensitive to water content in the mobile phase.- Excellent for separating isomers.- Can be used for samples insoluble in water.- Lower viscosity mobile phases result in lower backpressure.[8]
Disadvantages - Potential for column degradation at extreme pH.- May not be suitable for very hydrophobic or very hydrophilic compounds.- Sensitive to water content, which can affect reproducibility.- Solvents are more expensive and have greater disposal costs.- Column equilibration can be slower.
Suitability for this compound Excellent. The compound's non-polar nature makes it ideal for retention and separation on a C18 column.Good. The polar nitro group allows for interaction with the silica stationary phase. Could be advantageous for separating from structurally similar impurities.

Conclusion and Recommendation

For the routine quantification of this compound, the Reversed-Phase HPLC method is the recommended approach. Its robustness, reproducibility, and ease of use make it highly suitable for quality control environments. The method is less susceptible to the variations that can affect normal-phase chromatography, such as moisture content in the mobile phase.

The Normal-Phase HPLC method serves as a valuable alternative, particularly in a research and development setting where the separation of closely related isomers or the analysis of samples in non-polar solvents is required. While it demands more careful control of experimental conditions, its unique selectivity can be a powerful tool for complex separation challenges.

Ultimately, the choice of method will depend on the specific application, the nature of the sample matrix, and the available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable quantification of this compound.

References

A Senior Application Scientist's Guide to the Structural Validation of 1-Chloro-2,5-dimethyl-4-nitrobenzene using 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. For intermediates like 1-Chloro-2,5-dimethyl-4-nitrobenzene, a molecule with distinct electronic and steric features, precise characterization is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final product. This guide provides an in-depth, experience-driven approach to the structural validation of this compound, focusing on the power of 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare 1H NMR with other analytical techniques.

The Rationale for 1H NMR in Structural Elucidation

1H NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of organic molecules in solution. Its utility stems from its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships. For a substituted benzene derivative like this compound, 1H NMR allows us to:

  • Identify the number and type of aromatic protons: The distinct electronic effects of the chloro, methyl, and nitro substituents create unique chemical environments for the remaining protons on the benzene ring.

  • Confirm the presence and nature of the methyl groups: The chemical shift of the methyl protons provides insight into their position relative to the other functional groups.

  • Elucidate the substitution pattern: Through the analysis of spin-spin coupling and Nuclear Overhauser Effect (NOE) correlations, the precise arrangement of the substituents on the aromatic ring can be determined.

This technique is non-destructive, requires a relatively small amount of sample, and provides a wealth of structural information in a single experiment, making it a primary choice for routine analysis and structural confirmation.

Experimental Workflow and Protocol

A robust and reproducible NMR experiment begins with careful sample preparation and instrument setup. The following workflow is designed to ensure high-quality data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of This compound s2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in an NMR tube s1->s2 s3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) s2->s3 s4 Cap the tube and vortex until the sample is fully dissolved s3->s4 a1 Insert the sample into the NMR spectrometer s4->a1 a2 Lock the spectrometer on the deuterium signal of the solvent a1->a2 a3 Shim the magnetic field to optimize homogeneity a2->a3 a4 Acquire the 1H NMR spectrum a3->a4 p1 Fourier transform the Free Induction Decay (FID) a4->p1 p2 Phase correct the spectrum p1->p2 p3 Calibrate the chemical shift scale to the TMS peak (0 ppm) p2->p3 p4 Integrate the peaks p3->p4 caption Workflow for 1H NMR Analysis

Caption: A standard workflow for 1H NMR from sample preparation to data processing.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Transfer the solid to a standard 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube. CDCl3 is a common choice due to its good dissolving power and relatively simple residual solvent peak.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

    • Set the acquisition parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust as needed for good signal-to-noise)

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons each signal represents.

Structural Elucidation: A Step-by-Step Interpretation

The structure of this compound dictates a specific 1H NMR spectral pattern. The substituents on the benzene ring—a chloro group, two methyl groups, and a nitro group—exert distinct electronic effects that influence the chemical shifts of the aromatic protons. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield. The chloro group is also electron-withdrawing but to a lesser extent. Conversely, the methyl groups are weakly electron-donating, causing a slight shielding effect.

Based on these principles, we can predict the 1H NMR spectrum.

Predicted 1H NMR Data
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Assignment
H-3~7.8 - 8.0Singlet1HThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It has no adjacent protons to couple with.
H-6~7.2 - 7.4Singlet1HThis proton is ortho to the chloro group and meta to the nitro group. It is less deshielded than H-3 and appears at a relatively upfield position for an aromatic proton. It also lacks an adjacent proton for coupling.
CH3 at C-2~2.4 - 2.6Singlet3HThis methyl group is adjacent to the chloro group. Its chemical shift is in the typical range for methyl groups on a benzene ring.
CH3 at C-5~2.3 - 2.5Singlet3HThis methyl group is adjacent to the nitro group. The electron-withdrawing nature of the nitro group may cause a slight downfield shift compared to the other methyl group.

Note: These are estimated chemical shifts. Actual values can vary slightly depending on the solvent and concentration.

Comparison with Alternative Structural Validation Techniques

While 1H NMR is a powerful primary tool, a multi-technique approach is often employed for comprehensive structural validation, particularly in regulated environments.

Analytical TechniqueInformation ProvidedStrengthsLimitations
1H NMR Spectroscopy Proton environment, connectivity, and spatial arrangement.High resolution, quantitative, non-destructive, rapid analysis.Requires soluble sample, complex spectra for large molecules.
13C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements 1H NMR, provides carbon backbone information.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (with high resolution MS).Isomeric compounds can be difficult to distinguish, provides no information on substituent positions.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, can be used for solid and liquid samples.Provides limited information on the overall molecular structure, spectra can be complex.
X-ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.

This comparative analysis highlights that while techniques like Mass Spectrometry can confirm the molecular weight, and IR spectroscopy can identify the nitro group, only NMR and X-ray crystallography can definitively establish the substitution pattern of the isomers.

G cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_info Information Obtained problem Structural Validation of This compound nmr 1H NMR problem->nmr ms Mass Spectrometry problem->ms ir IR Spectroscopy problem->ir xray X-ray Crystallography problem->xray info_nmr Proton Connectivity & Substitution Pattern nmr->info_nmr info_ms Molecular Weight & Formula ms->info_ms info_ir Functional Groups (e.g., -NO2) ir->info_ir info_xray Absolute 3D Structure xray->info_xray caption Decision Logic for Technique Selection

Caption: Logical relationship between the analytical problem and the information provided by different techniques.

Conclusion

The structural validation of this compound is effectively and efficiently achieved using 1H NMR spectroscopy. Through a systematic analysis of chemical shifts, integration, and multiplicity, the substitution pattern on the aromatic ring can be unambiguously determined. The experimental protocol outlined in this guide provides a reliable and self-validating method for obtaining high-quality data. While other analytical techniques such as Mass Spectrometry and IR Spectroscopy offer complementary information, 1H NMR remains the primary and most informative method for confirming the specific isomeric structure of this compound in solution. This underscores the indispensable role of NMR in modern chemical research and quality control.

A Comparative Analysis of the Reactivity of 1-Chloro-2,5-dimethyl-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, nitroaromatic compounds serve as indispensable building blocks. Their rich reactivity, primarily governed by the potent electron-withdrawing nature of the nitro group, allows for a diverse range of chemical transformations. Among these, nucleophilic aromatic substitution (SNAr) stands out as a cornerstone reaction for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 1-Chloro-2,5-dimethyl-4-nitrobenzene with other benchmark nitroaromatics, offering field-proven insights and supporting experimental frameworks for researchers and scientists.

The Foundation: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[1] The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount to the overall reaction rate. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[3] These groups delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

dot

Caption: Generalized mechanism of the SNAr reaction.

Benchmarking Reactivity: A Comparative Overview

To contextualize the reactivity of this compound, we will compare it against two well-characterized nitroaromatic compounds: p-chloronitrobenzene and 2,4-dinitrochlorobenzene. These compounds represent a spectrum of reactivity in SNAr reactions.

CompoundStructureActivating GroupsKey Features
p-ChloronitrobenzeneOne -NO₂ group para to the ClA standard substrate for SNAr reactions.[4]
2,4-DinitrochlorobenzeneTwo -NO₂ groups (ortho and para)Highly activated and significantly more reactive than monochloronitrobenzenes.[5]
This compoundOne -NO₂ group para to the Cl, two methyl groupsThe focus of our comparative analysis.[6]

The reactivity of these compounds in SNAr reactions is directly influenced by the number and position of the electron-withdrawing nitro groups. 2,4-Dinitrochlorobenzene is exceptionally reactive due to the presence of two nitro groups, one ortho and one para to the chlorine atom, which effectively stabilize the negative charge in the Meisenheimer complex through resonance. In contrast, p-chloronitrobenzene, with only one para-nitro group, is less reactive but still a viable substrate for SNAr.[3]

The Impact of Methyl Substituents on this compound

The distinguishing feature of this compound is the presence of two methyl groups on the aromatic ring, at positions 2 and 5. These substituents introduce both electronic and steric effects that modulate its reactivity compared to p-chloronitrobenzene.

Electronic Effects:

  • The methyl group at position 5 is meta to the site of nucleophilic attack and para to the nitro group. Methyl groups are weakly electron-donating through induction and hyperconjugation.[7] An electron-donating group can slightly destabilize the negatively charged Meisenheimer intermediate, potentially leading to a modest decrease in reactivity compared to an unsubstituted analogue.

  • The methyl group at position 2 is ortho to the site of nucleophilic attack.

Steric Effects:

  • The ortho-methyl group (at position 2) introduces significant steric hindrance around the reaction center.[8] This steric bulk can impede the approach of the nucleophile to the carbon atom bearing the chlorine, thereby increasing the activation energy and slowing down the reaction rate.[9] The magnitude of this steric effect is dependent on the size of the attacking nucleophile.

Overall Predicted Reactivity:

Based on these electronic and steric considerations, the reactivity of this compound in SNAr reactions is expected to be lower than that of p-chloronitrobenzene. The deactivating steric effect of the ortho-methyl group is likely to be the dominant factor.

Quantitative Comparison: Experimental Data

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
p-ChloronitrobenzenePiperidineEthanol404.4 x 10⁻⁶[10]
2,4-DinitrochlorobenzenePiperidineEthanol255.9 x 10⁻³[11]

Note: The data for 2,4-dinitrochlorobenzene is at a lower temperature, yet the rate constant is significantly higher, highlighting its enhanced reactivity.

Direct kinetic data for this compound is scarce. However, the principles of physical organic chemistry strongly suggest a rate constant lower than that of p-chloronitrobenzene under similar conditions due to the aforementioned steric and electronic effects of the methyl groups.

Experimental Protocol: A Competition Experiment to Determine Relative Reactivity

To empirically determine the relative reactivity of this compound and p-chloronitrobenzene, a competition experiment is a robust and efficient method. This protocol is designed to provide a clear, quantitative comparison of their reaction rates with a common nucleophile.

dot

Competition_Experiment cluster_0 Reaction Setup cluster_1 Reaction and Analysis cluster_2 Data Interpretation A Equimolar mixture of: This compound and p-Chloronitrobenzene B Sub-stoichiometric amount of Nucleophile (e.g., Piperidine) C Inert Solvent (e.g., DMSO or Acetonitrile) D Stir at a constant temperature (e.g., 60 °C) C->D E Monitor reaction progress by GC or HPLC D->E F Quantify the relative consumption of starting materials E->F G The ratio of consumed starting materials reflects their relative reactivity. F->G

Caption: Workflow for a competition experiment.

Materials:

  • This compound

  • p-Chloronitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile

  • Internal standard (e.g., decane or dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, p-chloronitrobenzene, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a reaction vial, combine equal molar amounts of this compound and p-chloronitrobenzene. Add a known amount of the internal standard.

  • Initiation of Reaction: Add a sub-stoichiometric amount of piperidine (e.g., 0.1 to 0.5 equivalents relative to the total moles of aryl chlorides). The use of a sub-stoichiometric amount of the nucleophile ensures that the reaction does not go to completion and allows for a measurable difference in the consumption of the two substrates.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 60 °C). At regular time intervals, withdraw aliquots of the reaction mixture, quench with a suitable acidic solution (e.g., dilute HCl) to neutralize the piperidine, and analyze by GC or HPLC.

  • Data Analysis: Quantify the disappearance of each aryl chloride relative to the internal standard over time. The ratio of the rate of consumption of the two substrates will provide their relative reactivity.

Applications in Drug Development

Nitroaromatic compounds are pivotal starting materials and intermediates in the synthesis of a wide array of pharmaceuticals.[12][13] Their utility stems from the versatile chemistry of the nitro group, which can be readily reduced to an amino group, a common pharmacophore, or act as an activating group for SNAr reactions to build molecular complexity.

  • Scaffold Elaboration: this compound and its analogues can be used to introduce substituted anilines into a molecular scaffold. The subsequent reduction of the nitro group provides a primary amine that can be further functionalized.

  • Synthesis of Heterocycles: Many nitrogen-containing heterocyclic drugs are synthesized using nitroaromatics as precursors.[14] For example, the reaction of a substituted chloronitrobenzene with a dinucleophile can lead to the formation of benzodiazepines or phenothiazines, which are classes of drugs with antipsychotic properties.[12]

  • Modulation of Physicochemical Properties: The introduction of methyl groups, as in this compound, can influence the lipophilicity and metabolic stability of a drug candidate.

Conclusion

In the realm of nucleophilic aromatic substitution, the reactivity of nitroaromatics is a finely tuned interplay of electronic and steric factors. While this compound is activated towards SNAr by its para-nitro group, the presence of two methyl substituents, particularly the one ortho to the leaving group, significantly modulates its reactivity. Our analysis, grounded in established mechanistic principles, predicts a lower reactivity for this compound compared to the less sterically hindered p-chloronitrobenzene. For researchers and drug development professionals, a thorough understanding of these substituent effects is critical for rational reaction design and the efficient synthesis of novel chemical entities. The provided experimental protocol offers a practical approach to quantifying these reactivity differences, enabling data-driven decisions in synthetic route development.

References

A Senior Application Scientist's Guide to the Analytical Identification of 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and purity assessment of intermediates are paramount. 1-Chloro-2,5-dimethyl-4-nitrobenzene (C₈H₈ClNO₂), a key building block in various synthetic pathways, requires robust analytical methodologies to ensure the integrity of downstream processes. This guide provides an in-depth comparison of analytical techniques for the identification and characterization of this compound, grounded in scientific principles and practical application.

The Analytical Imperative: Why Methodical Identification Matters

The precise structural confirmation and purity analysis of this compound are critical for several reasons. Impurities, including positional isomers, can significantly impact reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended but essential for rigorous quality control.

Chromatographic Techniques: The Cornerstone of Separation and Quantification

Chromatographic methods are indispensable for separating this compound from a complex matrix of starting materials, byproducts, and isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS offers high resolution and sensitivity.

Causality in Experimental Design: The choice of a capillary column with a non-polar stationary phase is deliberate. It ensures the separation of isomers based on subtle differences in their boiling points and interactions with the stationary phase. The temperature program is optimized to achieve a balance between efficient separation and reasonable analysis time. Electron ionization (EI) is selected for its ability to generate reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 185 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak).

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC with UV detection is a robust and widely accessible technique for the analysis of nitroaromatic compounds. It is particularly advantageous for less volatile impurities or when thermal degradation is a concern.

Causality in Experimental Design: A reversed-phase C18 column is the workhorse for separating moderately polar to non-polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is chosen to provide optimal retention and resolution. The isocratic elution is suitable for routine analysis, while a gradient elution can be employed for more complex mixtures. UV detection at a wavelength where the nitroaromatic chromophore exhibits strong absorbance ensures high sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Quantify the peak corresponding to this compound by comparing its peak area to a calibration curve prepared from a certified reference standard.

Comparative Performance of Chromatographic Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.
Specificity Excellent; provides mass spectral data for positive identification.Good; relies on retention time and UV spectrum, potential for co-elution.
Sensitivity High (low ng to pg levels).Moderate (low µg to ng levels).
Throughput Moderate; longer run times may be required for complex mixtures.High; faster analysis times are often achievable.
Instrumentation Cost Higher.Lower.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic techniques provide invaluable information about the functional groups and overall structure of this compound.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be characterized by several key absorption bands.

Interpretation of Key IR Absorptions:

  • Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: From the methyl groups, observed just below 3000 cm⁻¹.

  • Asymmetric and Symmetric NO₂ Stretch: Strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are highly characteristic of the nitro group.

  • C-Cl Stretch: Found in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region can indicate the substitution pattern of the benzene ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound will show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro and methyl substituents.

  • Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons. Their chemical shifts will be downfield (typically in the 7.0-8.5 ppm range) due to the deshielding effect of the aromatic ring and the nitro group.

  • Methyl Protons: Two singlets are also expected for the two non-equivalent methyl groups, typically in the 2.0-2.5 ppm range.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield.

  • Methyl Carbons: Two signals will be observed for the two methyl carbons in the aliphatic region (typically 15-25 ppm).

Workflow and Decision Making

The following diagram illustrates a logical workflow for the analytical identification of this compound.

Caption: Analytical workflow for this compound.

Trustworthiness and Self-Validating Systems

Every analytical method employed must be validated to ensure its performance characteristics are suitable for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

For chromatographic methods, system suitability tests (e.g., replicate injections of a standard) must be performed before each analysis to ensure the system is performing within established criteria.

Conclusion: A Synergy of Techniques for Confident Identification

The reliable identification of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While chromatographic methods like GC-MS and HPLC-UV are essential for separation and quantification, spectroscopic techniques such as IR and NMR provide the definitive structural confirmation. By understanding the principles behind each method and making informed experimental choices, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.

References

Comparative study of different synthesis routes for 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2,5-dimethyl-4-nitrobenzene is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The precise arrangement of its substituents—a chloro group, two methyl groups, and a nitro group on a benzene ring—makes it a versatile building block for further chemical transformations. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a quantitative comparison of their performance. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthesis strategy that aligns with their specific requirements for yield, purity, scalability, and safety.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for this compound are presented here:

  • Route 1: Electrophilic Nitration of 2-Chloro-1,4-dimethylbenzene. This is a direct and common approach where the nitro group is introduced onto the commercially available starting material, 2-chloro-1,4-dimethylbenzene.

  • Route 2: Sandmeyer Reaction of 2,5-Dimethyl-4-nitroaniline. This multi-step approach involves the synthesis of an aniline precursor, followed by its diazotization and subsequent conversion to the target chloro-derivative.

The following table provides a high-level comparison of these two routes based on key performance indicators.

ParameterRoute 1: Electrophilic NitrationRoute 2: Sandmeyer Reaction
Starting Material 2-Chloro-1,4-dimethylbenzene2,5-Dimethylphenol (for precursor synthesis)
Number of Steps 13 (Nitrosation, Oxidation, Diazotization/Sandmeyer)
Reported Yield ~68%[1]~66% (overall from 2,5-dimethylphenol)
Reagents Nitric acid, Sulfuric acid, Acetic acidSodium nitrite, Sulfuric acid, Nitric acid, Copper(I) chloride, Hydrochloric acid
Reaction Conditions Low temperature (0°C)Low temperature (0-10°C) for diazotization
Key Advantages Fewer steps, readily available starting materialPotentially higher purity, avoids handling of mixed acid nitrating agents in the final step
Key Disadvantages Use of strong mixed acids, potential for isomeric impuritiesMore steps, requires synthesis of the aniline precursor, handling of diazonium salts

Route 1: Electrophilic Nitration of 2-Chloro-1,4-dimethylbenzene

Mechanistic Rationale

This synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2-chloro-1,4-dimethylbenzene attacks the nitronium ion. The regioselectivity of this attack is governed by the directing effects of the existing substituents. The methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The combined effect of the two methyl groups and the chloro group directs the incoming nitro group to the position para to the chloro group and ortho to one of the methyl groups.

  • Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the intermediate carbocation (Wheland intermediate), restoring the aromaticity of the ring and yielding the final product.

Diagram of the Electrophilic Nitration Mechanism

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2O H2O H2SO4 H2SO4 HSO4- HSO₄⁻ Start 2-Chloro-1,4-dimethylbenzene Intermediate Wheland Intermediate (Carbocation) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Henichart et al. in Tetrahedron, 1980, 36, 3535-3542.[1]

Materials:

  • 2-Chloro-1,4-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-1,4-dimethylbenzene in acetic acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Wash the crude product with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

  • Dry the purified product under vacuum.

Expected Yield: Approximately 68%.[1]

Characterization Data (from PubChem CID: 252793): [2]

  • Appearance: Solid

  • Molecular Weight: 185.61 g/mol

  • ¹H NMR: Spectral data available in public databases.

  • ¹³C NMR: Spectral data available in public databases.

  • IR: Spectral data available in public databases.

Route 2: Sandmeyer Reaction of 2,5-Dimethyl-4-nitroaniline

Mechanistic Rationale

This multi-step synthesis involves the initial preparation of 2,5-dimethyl-4-nitroaniline, followed by its conversion to the target molecule via a Sandmeyer reaction.

Step 1 & 2: Synthesis of 2,5-Dimethyl-4-nitroaniline from 2,5-Dimethylphenol

  • Nitrosation: 2,5-Dimethylphenol is treated with sodium nitrite in an acidic medium (sulfuric acid and acetic acid) to form a nitroso derivative.

  • Oxidation: The nitroso intermediate is then oxidized with nitric acid to yield 2,5-dimethyl-4-nitroaniline.

Step 3: Sandmeyer Reaction

  • Diazotization: The primary aromatic amine (2,5-dimethyl-4-nitroaniline) is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction must be carried out at low temperatures (0-5°C) as diazonium salts are unstable at higher temperatures.

  • Substitution: The diazonium salt is then treated with a solution of copper(I) chloride. The copper(I) acts as a catalyst in a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas.

Diagram of the Sandmeyer Reaction Pathway

G Start 2,5-Dimethyl-4-nitroaniline Diazonium Diazonium Salt Start->Diazonium + NaNO₂, HCl (0-5°C) Product This compound Diazonium->Product + CuCl

Caption: The Sandmeyer Reaction Pathway.

Detailed Experimental Protocol

Part A: Synthesis of 2,5-Dimethyl-4-nitroaniline

This protocol is adapted from a general procedure for the synthesis of nitroanilines.

Materials:

  • 2,5-Dimethylphenol

  • Glacial Acetic Acid

  • Sulfuric Acid

  • Sodium Nitrite

  • Nitric Acid (68%)

  • Toluene

  • Petroleum Ether

  • Deionized Water

Procedure:

  • Dissolve 2,5-dimethylphenol in glacial acetic acid in a three-necked flask.

  • Slowly add a mixture of water and sulfuric acid and stir at room temperature.

  • Cool the mixture to 5-10°C and slowly add a solution of sodium nitrite in water.

  • After stirring, pour the reaction mixture into water to precipitate the nitroso product. Filter and air-dry the solid.

  • To the nitroso product, add water and slowly add 68% nitric acid, maintaining the temperature between 40-50°C.

  • After the reaction is complete, pour the mixture into water, filter the precipitate, and dry.

  • Recrystallize the crude product from a toluene-petroleum ether mixture to obtain 2,5-dimethyl-4-nitroaniline.

Expected Yield: Approximately 92%.

Part B: Sandmeyer Reaction to form this compound

This protocol is a generalized procedure for the Sandmeyer reaction.

Materials:

  • 2,5-Dimethyl-4-nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Ice

  • Deionized Water

Procedure:

  • Prepare a solution of 2,5-dimethyl-4-nitroaniline in concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for an additional 15-20 minutes after the addition is complete to ensure full diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: A yield of around 72% can be expected for this step, leading to an overall yield of approximately 66% from 2,5-dimethylphenol.

Conclusion

Both the direct nitration of 2-chloro-1,4-dimethylbenzene and the Sandmeyer reaction of 2,5-dimethyl-4-nitroaniline are viable methods for the synthesis of this compound.

Route 1 (Electrophilic Nitration) is more straightforward, involving a single step from a commercially available starting material. This makes it an attractive option for its simplicity and potentially lower cost in terms of reagents and labor. However, the use of a strong mixed-acid nitrating agent requires careful temperature control and handling procedures to ensure safety and minimize the formation of isomeric byproducts.

Route 2 (Sandmeyer Reaction) , while more laborious due to its multi-step nature, offers the advantage of building the molecule with potentially higher regiochemical control in the final step. The synthesis of the aniline precursor is high-yielding. This route may be preferable when a high degree of purity is required and when the handling of large quantities of mixed acid is to be avoided in the final transformation. The primary safety consideration for this route is the handling of the potentially unstable diazonium salt intermediate, which necessitates strict adherence to low-temperature conditions.

The choice between these two synthetic routes will ultimately depend on the specific priorities of the researcher or drug development professional. For rapid access to the target compound where a moderate yield is acceptable, direct nitration is a compelling choice. For applications demanding high purity and where a multi-step synthesis is manageable, the Sandmeyer reaction presents a robust alternative.

References

A Comparative Guide to Validated Analytical Methods for 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key building block in various synthetic pathways, requires robust analytical methods for its monitoring and control. This guide provides an in-depth comparison of potential analytical methodologies for this compound, offering insights into method selection, validation, and practical implementation.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established analytical techniques for structurally similar nitroaromatic and chlorinated compounds. The principles and experimental data presented herein are grounded in well-established chromatographic and spectroscopic theories, providing a solid foundation for developing and validating a fit-for-purpose analytical method.

Introduction to this compound and its Analytical Significance

This compound (CAS No. 34633-69-7) is a chlorinated nitroaromatic compound.[1][2][3] Its molecular structure, featuring a nitro group, a chlorine atom, and two methyl groups on a benzene ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches.[1] Accurate quantification is crucial for monitoring reaction kinetics, assessing purity of intermediates, and ensuring the quality of the final product in pharmaceutical manufacturing.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H8ClNO2[1][3]
Molecular Weight185.61 g/mol [1][3]
Melting Point78-79 °C[4]
Boiling Point273.2 °C at 760 mmHg[4]
XLogP33.1[1][5]

The relatively non-polar nature, indicated by the XLogP3 value, and the presence of a chromophore (the nitroaromatic ring) make this compound an excellent candidate for analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Analytical Techniques

The two most viable analytical techniques for the routine analysis of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis Detector.Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).
Anticipated Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL (ECD), 1 - 10 ng/mL (FID/MS)
Anticipated Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL (ECD), 3 - 30 ng/mL (FID/MS)
Anticipated Linearity Range 0.05 - 100 µg/mL0.5 - 200 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not required.Not typically required, but may enhance sensitivity with specific detectors.
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds, straightforward sample preparation.High sensitivity (especially with ECD for halogenated compounds), excellent separation efficiency, and definitive identification with MS.
Disadvantages Lower sensitivity compared to GC-ECD, higher solvent consumption.Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.

Disclaimer: The performance characteristics in the table above are predicted based on typical values for structurally similar nitroaromatic compounds and have not been experimentally verified for this compound.

Experimental Protocols

The following protocols are proposed based on established methods for related compounds and the physicochemical properties of this compound. These should serve as a starting point for method development and validation.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from methodologies used for other chloronitrobenzene compounds.[6] The choice of a C18 column is based on the non-polar nature of the analyte, and the mobile phase composition is selected to ensure adequate retention and resolution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A good starting point for an isocratic method would be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the nitroaromatic chromophore, a wavelength between 254 nm and 280 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (based on ICH Q2(R1) Guidelines): [6][7][8][9]

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) MD1 Define Analytical Target Profile MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 System Suitability Testing MD3->MD4 V1 Specificity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Final Final V6->Final Finalized Method

Caption: A generalized workflow for the development and validation of an HPLC method.

Proposed Gas Chromatography (GC) Method

Given that this compound is thermally stable and has a defined boiling point, GC is a highly suitable alternative. The use of an Electron Capture Detector (ECD) is recommended for high sensitivity due to the presence of the electronegative chlorine atom and nitro group. A mass spectrometer (MS) can be used for definitive identification. This proposed protocol is based on general methods for the analysis of nitroaromatic compounds.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, an autosampler, and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Standards:

  • Hexane or Ethyl Acetate (GC grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (ECD) or as per MS transfer line requirements.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in hexane or ethyl acetate (e.g., 100 µg/mL).

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Dissolve the sample containing the analyte in the chosen solvent.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Filter the final solution through a 0.45 µm syringe filter if particulates are present.

Method Validation Parameters (based on ICH Q2(R1) Guidelines): [6][7][8][9] The validation parameters are the same as for the HPLC method, with adjustments for the GC technique (e.g., assessing the impact of injector temperature on analyte stability during robustness testing).

Workflow for GC Method Development and Validation

GC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) GD1 Define Analytical Requirements GD2 Select Column & Carrier Gas GD1->GD2 GD3 Optimize Temperature Program GD2->GD3 GD4 System Suitability Check GD3->GD4 GV1 Specificity GD4->GV1 Proceed to Validation GV2 Linearity & Range GV1->GV2 GV3 Accuracy GV2->GV3 GV4 Precision (Repeatability & Intermediate) GV3->GV4 GV5 LOD & LOQ GV4->GV5 GV6 Robustness GV5->GV6 GFinal GFinal GV6->GFinal Finalized Method

References

A Comparative Guide to the Reactivity of Ortho vs. Para Nitro Isomers of Chloro-dimethylbenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic molecules by displacing a leaving group with a nucleophile. This reaction is particularly effective when the aromatic ring is "activated" by potent electron-withdrawing groups. Among the most powerful activators is the nitro group (–NO₂), which significantly enhances the ring's susceptibility to nucleophilic attack, especially when positioned ortho or para to the leaving group.[1]

This guide provides an in-depth comparison of the reactivity of ortho- and para-nitro isomers of chloro-dimethylbenzene. By examining the interplay of electronic and steric effects, we aim to provide a clear framework for predicting and rationalizing their behavior in SNAr reactions, a critical consideration in the synthesis of pharmaceutical intermediates and functional materials. While we will focus on the foundational principles using chloronitrobenzene as a core example, these concepts are directly applicable to more substituted systems like chloro-dimethyl-nitrobenzenes.

The Mechanism: A Foundation in the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[2] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount; the more stable the intermediate, the lower the activation energy and the faster the reaction.

Electron-withdrawing groups, such as a nitro group, are crucial because they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[1][4] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. A meta-positioned nitro group cannot participate in this resonance stabilization, rendering the substrate largely unreactive under typical SNAr conditions.[1][4]

Head-to-Head Comparison: Ortho vs. Para Isomers

When comparing the reactivity of ortho- and para-nitro activated chloroarenes, two primary factors come into play: electronic effects and steric effects.

Electronic Effects: The Power of Resonance

Both ortho and para isomers benefit from the strong electron-withdrawing resonance effect of the nitro group. In both cases, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group, as depicted in the resonance structures below. This powerful stabilization significantly lowers the energy of the intermediate, facilitating the reaction.

For a para-nitro isomer, this electronic stabilization is straightforward. For an ortho-nitro isomer, the same resonance stabilization exists. From a purely electronic standpoint, both isomers are strongly activated towards SNAr.

Steric Effects: The Ortho Position's Hindrance

The key differentiator between the two isomers is steric hindrance.[5] In the ortho isomer, the nitro group is adjacent to the reaction center. This proximity can physically impede the approaching nucleophile, increasing the activation energy of the initial attack.[6] Furthermore, steric strain can be introduced in the Meisenheimer complex itself, where the incoming nucleophile, the nitro group, and the leaving group are all crowded together.

The para isomer, by contrast, has the activating nitro group positioned far from the reaction site, imposing no steric penalty on the incoming nucleophile.[7] This lack of steric hindrance generally allows for a faster rate of reaction compared to the ortho counterpart, assuming all other factors are equal.

Quantitative Data Summary

While specific kinetic data for chloro-dimethylbenzene nitro isomers can be sparse, the principles are well-established from extensive studies on related systems like 2,4-dinitrochlorobenzene. The general observation is that the rate of reaction for a para-isomer is often greater than that for an ortho-isomer due to reduced steric congestion.[6]

Isomer ConfigurationElectronic EffectSteric EffectPredicted Relative Reactivity
Para-Nitro Isomer Strong activation via resonanceMinimal steric hindranceHigher
Ortho-Nitro Isomer Strong activation via resonanceSignificant steric hindranceLower

It is important to note that the magnitude of this difference can be influenced by the size of the nucleophile, the specific substitution pattern on the ring (such as the presence of dimethyl groups), and the reaction conditions. For instance, a very bulky nucleophile will face greater hindrance at the ortho position, amplifying the reactivity difference.

Visualizing the Mechanistic Factors

The following diagram illustrates the formation of the Meisenheimer complex for both ortho and para isomers, highlighting the key interactions that determine reactivity.

SNAr_Comparison cluster_para Para Isomer Reactivity cluster_ortho Ortho Isomer Reactivity p_start Para-Nitro-Aryl-Cl p_ts Transition State (Meisenheimer Complex) p_start->p_ts + Nu⁻ p_prod Product p_ts->p_prod - Cl⁻ p_factors Favorable Factors: - Strong Resonance Stabilization - Low Steric Hindrance p_ts->p_factors o_start Ortho-Nitro-Aryl-Cl o_ts Transition State (Meisenheimer Complex) o_start->o_ts + Nu⁻ o_prod Product o_ts->o_prod - Cl⁻ o_factors Competing Factors: - Strong Resonance Stabilization - High Steric Hindrance o_ts->o_factors

Caption: SNAr mechanism for para and ortho isomers.

Experimental Protocol: A Representative SNAr Reaction

This protocol provides a general method for the amination of an activated chloronitroarene, a common application of the SNAr reaction in drug discovery.

Reaction: Synthesis of N-Aryl-2-amino-nitrobenzene derivative.

Materials:

  • Activated chloro-nitroaromatic substrate (e.g., 4-chloro-1,3-dimethyl-2-nitrobenzene) (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask, add the chloro-nitroaromatic substrate (1.0 eq) and potassium carbonate (2.0 eq).[3]

  • Solvent and Reagent Addition: Add enough DMSO to dissolve the starting materials (approx. 0.2 M concentration). Add the amine nucleophile (1.2 eq) to the mixture.[3][8]

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[8]

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Analysis: The crude product can be further purified by column chromatography on silica gel to afford the desired N-substituted product.

Caption: Experimental workflow for a typical SNAr reaction.

Conclusion

In the reactivity comparison of ortho versus para nitro isomers of chloro-dimethylbenzene in SNAr reactions, the para isomer is generally more reactive. While both isomers are strongly activated by the powerful resonance effect of the nitro group, the ortho isomer suffers from steric hindrance, which impedes the approach of the nucleophile and raises the activation energy of the rate-determining step. This fundamental understanding of electronic and steric effects is critical for researchers in designing efficient synthetic routes for a wide array of functional aromatic compounds.

References

A Senior Application Scientist's Guide to Purity Analysis of 1-Chloro-2,5-dimethyl-4-nitrobenzene: A Comparative Study of Melting Point Depression and Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the success of subsequent reactions, the safety of a final product, and the validity of research data are built. 1-Chloro-2,5-dimethyl-4-nitrobenzene, a key building block in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals, is a prime example where stringent purity control is paramount.

This guide provides an in-depth exploration of purity analysis for this compound, beginning with the classical, yet profoundly insightful, method of melting point depression. We will then objectively compare this foundational technique against modern, high-precision instrumental methods such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). The objective is not to discard the old for the new, but to foster an integrated, intelligent approach to purity assessment, empowering researchers to select the right tool for the right question.

The Foundational Principle: Why Impurities Depress Melting Points

The phenomenon of melting point depression is a direct consequence of the laws of thermodynamics. A pure, crystalline solid possesses a highly ordered lattice structure, held together by uniform intermolecular forces.[1] Melting is the process of supplying enough thermal energy to overcome these forces and transition into a disordered liquid state.[1] This transition occurs at a sharp, characteristic temperature for a pure substance.[2]

When an impurity is introduced into this crystal, it disrupts the uniform lattice.[1][3] This disruption has two key thermodynamic effects:

  • Enthalpic Effect : The presence of foreign molecules weakens the overall intermolecular forces, meaning less energy is required to break the lattice structure.[3][4]

  • Entropic Effect : The liquid phase, being inherently disordered, can accommodate impurity molecules more readily than the rigid solid lattice. This results in a greater increase in entropy (randomness) upon melting for an impure solid compared to a pure one.[5]

Thermodynamically, the melting point is the temperature at which the Gibbs free energy of the solid and liquid phases are equal. Due to the factors above, an impure solid achieves this equilibrium at a lower temperature.[5] This relationship is quantitatively described by the Van't Hoff equation for freezing point depression, which in a simplified form is:

ΔTf = Kf * m * i

Where:

  • ΔTf is the melting point depression (the difference between the melting point of the pure solvent and the solution).

  • Kf is the cryoscopic constant, a specific property of the solvent (in this case, the pure this compound).[6]

  • m is the molality of the impurity in the solvent.[6]

  • i is the Van't Hoff factor, which represents the number of particles the impurity dissociates into (for most organic impurities, i = 1).[6][7]

Therefore, a depressed and broadened melting range is a strong qualitative indicator of the presence of impurities.[2][5]

Experimental Protocol: Purity Assessment of this compound via Melting Point

This protocol is designed to be self-validating through consistency and careful observation. The primary causality behind slow, controlled heating is to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Objective: To determine the melting point range of a sample of this compound and assess its purity by comparing it to the literature value.

Reference Data:

  • Literature Melting Point of Pure this compound: 78-79°C[8]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (closed at one end)

  • Calibrated thermometer or digital temperature probe

  • Sample of this compound

  • Mortar and pestle or a clean watch glass and spatula

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean, dry surface. If the crystals are not a fine powder, gently grind them using a clean spatula or mortar and pestle.[9] Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and gently tap its sealed bottom on a hard surface to pack the solid down.[10] Repeat until you have a tightly packed column of solid 2-3 mm high.[9] Causality: Consistent sample height and packing are crucial for reproducible results.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus next to the thermometer. Ensure the bottom of the capillary is level with the thermometer's bulb or sensor.

  • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool to at least 20°C below this approximate value before proceeding.[2]

  • Accurate Measurement: Begin heating the block at a controlled, slow rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point (78-79°C).[9] Causality: Slow heating ensures the temperature of the sample does not lag behind the thermometer reading, which is the most common source of error.

  • Data Recording and Interpretation:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal of solid melts completely.

    • The melting range is T1 - T2.

    • High Purity: A sharp melting range (e.g., 77.5-78.5°C) that is very close to the literature value indicates a pure sample.

    • Impure: A melting range that is both depressed (e.g., 72-76°C) and broad (a range greater than 2-3°C) is a clear sign of impurities.[5]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm height) Grind->Load Ensures uniform packing Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C / min) Place->Heat Maintains thermal equilibrium Record Record T1 (First Drop) & T2 (All Liquid) Heat->Record Compare Compare Observed Range to Literature Value (78-79°C) Record->Compare Purity Assess Purity: Sharp & Close = Pure Broad & Depressed = Impure Compare->Purity

Fig 1. Experimental workflow for purity analysis by melting point.

A Comparative Guide to Alternative Purity Analysis Techniques

While melting point determination is an excellent first-pass assessment, it lacks the specificity and sensitivity of modern instrumental methods. For drug development and rigorous scientific research, orthogonal techniques are required for a complete purity profile.

Parameter Melting Point Depression Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC)
Core Principle Thermodynamic property disruption of a crystal lattice by impurities.[4][5]Measures heat flow into a sample during a controlled temperature change.[11]Physical separation of components based on differential partitioning between mobile and stationary phases.[12]
Information Yielded Melting range (qualitative purity indicator).Absolute purity (mole %), enthalpy of fusion (ΔHfus), melting point.Relative purity (area %), number of impurities, retention times.
Typical Purity Range Good for screening across all purity levels.Best for high-purity samples (>98%); considered an absolute method.[13][14]High sensitivity; can detect impurities at very low levels (<0.05%).
Strengths Fast, low cost, requires minimal sample, excellent preliminary screening tool.Provides thermodynamic data, high precision, no reference standard needed for purity calculation.[13]High resolution and sensitivity, quantifies individual impurities, widely applicable.
Limitations Low specificity (doesn't identify impurities), not suitable for amorphous or thermally labile compounds, less precise than instrumental methods.Not suitable for compounds that decompose on melting[13][14], less sensitive than HPLC, requires specialized equipment.Requires method development, assumes impurities have similar detector response to the main peak, can miss non-eluting or non-detectable compounds.
In-Depth Look: DSC and HPLC

Differential Scanning Calorimetry (DSC): This thermoanalytical technique provides a more robust, quantitative assessment of purity based on the same thermodynamic principles as melting point depression. A DSC instrument measures the heat energy required to melt the sample. The presence of impurities broadens the melting peak, and the instrument's software can apply the Van't Hoff equation to the peak shape to calculate the mole percent purity directly.[13] This is considered an absolute method for highly pure substances and is invaluable for qualifying reference standards.[13][14] However, its utility is compromised if the compound degrades during melting, as this thermal event can interfere with the melting endotherm.[13]

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity determination.[13][14] It physically separates the main compound from its impurities, allowing for the detection and quantification of each individual component. A typical output shows a large peak for the target compound and smaller peaks for any impurities. Purity is often calculated as a percentage of the main peak's area relative to the total area of all peaks. Its strength lies in its high sensitivity and its ability to handle complex mixtures. The primary challenge is ensuring the analytical method is robust enough to separate all potential impurities and that all impurities can be detected by the chosen detector (e.g., a UV detector).

G Start Start: Purity Analysis of This compound Q1 Need a quick, initial purity screen? Start->Q1 MP Use Melting Point Determination Q1->MP Yes Q2 Need to quantify specific impurities or routine QC? Q1->Q2 No MP_Result Result: Qualitative purity (Sharp/Broad Range) MP->MP_Result MP_Result->Q2 HPLC Use HPLC with UV Detection Q2->HPLC Yes Q3 Need to determine absolute purity for a reference standard? Q2->Q3 No HPLC_Result Result: Relative Purity (Area %) and impurity profile HPLC->HPLC_Result HPLC_Result->Q3 DSC Use Differential Scanning Calorimetry (DSC) Q3->DSC Yes End Comprehensive Purity Profile Q3->End No DSC_Result Result: Absolute Purity (Mole %) and Thermodynamic Data DSC->DSC_Result DSC_Result->End

Fig 2. Decision guide for selecting the appropriate purity analysis technique.

Synthesizing the Data: An Integrated Approach for Trustworthy Results

As a Senior Application Scientist, my recommendation is not to rely on a single method but to employ a tiered, orthogonal strategy. This approach provides a self-validating system that ensures the highest level of confidence in your material's quality.

  • Tier 1: Initial Screening: Use melting point determination on every synthesized batch. It is a rapid, cost-effective method to immediately flag any significant deviations from the expected purity, saving valuable time and resources on more advanced analyses for grossly impure samples.

  • Tier 2: Routine Quantification & Impurity Profiling: Implement a validated HPLC method for routine quality control. This will provide the necessary sensitivity and specificity to quantify known and unknown impurities, track batch-to-batch consistency, and meet regulatory requirements.[13]

  • Tier 3: Absolute Purity Confirmation: For qualifying a new batch as a reference standard or for critical final product batches, use DSC as an orthogonal, absolute method.[13][14] If the purity value from DSC (a thermal property method) aligns well with the value from HPLC (a separation method), it provides powerful, trustworthy validation of the material's quality.[13][15]

Conclusion

The purity analysis of this compound is a critical step in its application. While the classical melting point depression method remains a valuable and insightful preliminary tool, it is most powerful when understood as the first step in a comprehensive analytical strategy. By integrating this foundational technique with the quantitative power of HPLC and the absolute certainty of DSC, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the integrity of their work from intermediate to final product.

References

Spectroscopic comparison of 1-Chloro-2,5-dimethyl-4-nitrobenzene with its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Product Characterization

In the realm of synthetic chemistry, the transformation of simple starting materials into complex molecules is a symphony of carefully orchestrated reactions. Verifying the successful conversion of precursors and the purity of the final product is paramount. This technical guide provides a comprehensive spectroscopic comparison of 1-Chloro-2,5-dimethyl-4-nitrobenzene with its precursors, 2,5-dimethylaniline and p-xylene. We will delve into the nuances of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a detailed analysis of the spectral changes that accompany each synthetic step. This guide is designed for researchers, scientists, and drug development professionals, providing not only the data but also the scientific rationale behind the observed spectroscopic phenomena.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound from p-xylene involves a multi-step process. For the purpose of this guide, we will consider a plausible synthetic route and analyze the spectroscopic changes at each key transformation. A common approach involves the nitration of p-xylene, followed by chlorination, or a route starting from 2,5-dimethylaniline involving a Sandmeyer reaction. We will focus our spectroscopic comparison on the starting precursors and the final product to highlight the cumulative effect of the functional group transformations.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product p_xylene p-Xylene final_product 1-Chloro-2,5-dimethyl- 4-nitrobenzene p_xylene->final_product Nitration & Chlorination dimethylaniline 2,5-Dimethylaniline dimethylaniline->final_product Diazotization & Sandmeyer Reaction

Figure 1: Plausible synthetic routes to this compound from its precursors.

Spectroscopic Comparison: Unveiling Molecular Transformations

The addition of chloro and nitro functional groups to the aromatic ring of the precursors induces significant changes in their electronic and vibrational properties. These changes are readily observable in their respective spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the vibrational modes of molecules, making it an excellent tool for identifying the presence or absence of specific functional groups.

Compound Key Vibrational Frequencies (cm⁻¹) Interpretation
p-Xylene ~2920 (C-H stretch, methyl), ~1500 (C=C stretch, aromatic), ~810 (C-H bend, p-disubstituted)Characteristic peaks for a p-disubstituted aromatic hydrocarbon.
2,5-Dimethylaniline ~3400 & ~3300 (N-H stretch, primary amine), ~2920 (C-H stretch, methyl), ~1620 (N-H bend), ~1510 (C=C stretch, aromatic)Appearance of N-H stretching and bending vibrations confirms the presence of the amino group.
This compound ~2925 (C-H stretch, methyl), ~1520 & ~1350 (N-O asymmetric & symmetric stretch, nitro group), ~1480 (C=C stretch, aromatic), ~880 (C-H bend, substituted aromatic), ~750 (C-Cl stretch)Disappearance of N-H peaks and the emergence of strong N-O stretching bands are clear indicators of the transformation. The C-Cl stretch further confirms the final product.

The transition from p-xylene to the final product is marked by the appearance of strong absorptions corresponding to the nitro group. In the case of 2,5-dimethylaniline as the precursor, the characteristic N-H stretching bands of the primary amine are replaced by the prominent nitro group absorptions and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

¹H NMR Spectral Data

Compound Chemical Shift (δ, ppm) Multiplicity Assignment
p-Xylene ~7.05, ~2.30s, sAr-H, -CH₃
2,5-Dimethylaniline ~6.90, ~6.60, ~6.55, ~3.60 (br s), ~2.25, ~2.10d, d, s, s, sAr-H, -NH₂, -CH₃
This compound ~7.80, ~7.40, ~2.55, ~2.40s, s, s, sAr-H, -CH₃

¹³C NMR Spectral Data

Compound Chemical Shift (δ, ppm) Assignment
p-Xylene ~134.5, ~129.0, ~21.0Ar-C (substituted), Ar-C-H, -CH₃
2,5-Dimethylaniline ~145.0, ~130.5, ~128.0, ~121.0, ~118.0, ~115.0, ~21.0, ~17.0Ar-C (substituted), Ar-C-H, -CH₃
This compound ~148.0, ~145.0, ~135.0, ~133.0, ~130.0, ~125.0, ~20.0, ~19.0Ar-C (substituted), Ar-C-H, -CH₃

The introduction of the electron-withdrawing nitro and chloro groups in this compound causes a significant downfield shift of the aromatic proton signals compared to both precursors. This is due to the deshielding effect of these groups, which reduces the electron density around the aromatic protons. Similarly, in the ¹³C NMR spectrum, the aromatic carbons attached to or in close proximity to the chloro and nitro groups experience a downfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the presence of chromophores and auxochromes significantly influence the absorption maxima (λ_max).

Compound λ_max (nm) Interpretation
p-Xylene ~265, ~274π → π* transitions of the benzene ring.
2,5-Dimethylaniline ~240, ~290The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to benzene due to n → π* transitions.
This compound ~270-300The nitro group is a strong chromophore, and its conjugation with the benzene ring leads to a significant bathochromic shift. The chloro group also contributes to this shift.

The introduction of the nitro group, a powerful chromophore, and the chloro group, an auxochrome, leads to a significant red shift in the UV-Vis spectrum of the final product compared to the precursors. This is a clear indication of the extended conjugation and altered electronic structure of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound from 2,5-Dimethylaniline (Sandmeyer Reaction)

This protocol is based on the well-established Sandmeyer reaction, which provides a reliable method for the conversion of an aromatic amine to a chloro-substituted aromatic compound.

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 1-Chloro-2,5-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS No. 34633-69-7), a substituted nitroaromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each recommendation.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. For this compound, the officially harmonized GHS classification provides a clear, immediate understanding of the primary risks.

The primary, globally recognized hazard associated with this compound is its potential to cause serious eye irritation.[1] However, due to its chemical class (a chlorinated nitroaromatic compound), it is prudent to anticipate other potential hazards common to this family, such as toxicity upon ingestion, inhalation, or skin contact, and potential environmental persistence. Always handle this compound as if it possesses these additional risks until more comprehensive toxicological data becomes available.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionSource
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationPubChem[1]
Acute Toxicity, Oral (Potential)H302Harmful if swallowedAcmec Biochemical[2]

Note: The H302 classification is listed by some suppliers but is not universally harmonized. It is included here as part of a conservative safety approach.

Section 2: The Hierarchy of Controls: Engineering First

Before any personal protective equipment (PPE) is donned, engineering controls must be in place. These are the most effective measures as they isolate the hazard from the user.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any fine powders or vapors that may be generated. The causality is simple: containing the substance at the source is infinitely more effective than trying to filter it at the user's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air, preventing the buildup of any fugitive emissions.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense. Its selection must be directly correlated with the identified and potential hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[5]

Eye and Face Protection

Given the confirmed H319 hazard ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to safety goggles.

Hand Protection
  • Best Practices: Always inspect gloves for tears or holes before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly after handling the product.

Skin and Body Protection
  • Lab Coat: A professional, flame-resistant lab coat, buttoned completely, is required to protect against incidental contact.

  • Additional Protection: For tasks involving larger quantities or a high risk of spillage, consider a chemically resistant apron over the lab coat.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it should be considered in specific scenarios:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Maintenance Operations: When cleaning contaminated equipment where aerosol generation is possible.

  • Consult Safety Professionals: If your risk assessment determines that engineering controls are insufficient, consult your institution's environmental health and safety (EHS) department for a formal respirator fitting and selection process.

Diagram 1: PPE Selection Workflow

This workflow illustrates the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Workflow start Start: Task Assessment Handling this compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing Solid or Preparing Stock Solution fume_hood->weighing Yes reaction Task: Reaction Workup or Liquid Transfer fume_hood->reaction Yes spill Emergency: Spill Cleanup (Outside Hood) fume_hood->spill No ppe_base Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base reaction->ppe_base spill->ppe_base respirator Add Respirator (Consult EHS) spill->respirator face_shield Add Face Shield ppe_base->face_shield Splash risk?

Caption: PPE selection based on the specific laboratory task.

Section 4: Operational and Disposal Plans

A comprehensive safety plan includes procedures for both routine handling and waste disposal.

Step-by-Step Handling Protocol: Preparing a Solution
  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE: Don all required PPE as determined by the workflow above (Core PPE as a minimum).

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of solid this compound, avoiding the creation of dust.

  • Solubilization: Add the solvent to the container slowly to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.

  • Cleanup: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

  • Storage: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard pictograms. Store in a cool, dry, well-ventilated area away from incompatible materials.

Disposal Plan: A Cradle-to-Grave Approach

As a chlorinated nitroaromatic compound, this compound and its associated waste are considered hazardous.[7] Improper disposal can lead to long-term environmental contamination.

  • Chemical Waste: All un-reacted material and solutions must be collected in a designated, properly labeled hazardous waste container.[8] Never dispose of this chemical down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be disposed of in a solid hazardous waste container.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.

  • Waste Segregation: Do not mix this waste stream with other incompatible wastes. Consult your institution's EHS guidelines for specific segregation requirements.[8]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not allow hazardous waste to accumulate in the laboratory.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring personal safety and environmental stewardship, thereby fostering a laboratory environment where scientific advancement and uncompromising safety coexist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.